Floramanoside D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1487423-55-1 |
|---|---|
Molecular Formula |
C28H32O16 |
Molecular Weight |
624.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-14(39-2)6-11(29)7-15(17)42-25(26)10-3-4-12(30)13(31)5-10/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19-,21+,22-,23+,24+,27+,28-/m0/s1 |
InChI Key |
ZQGOPIYRGSTAIY-ZLADREHTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Floramanoside D?
An In-depth Technical Guide to Floramanoside D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, a flavonol glycoside of interest for its potential therapeutic applications. Detailed experimental protocols for its isolation and biological evaluation are provided, along with insights into its potential mechanisms of action.
Chemical Structure and Properties
This compound is a flavonol glycoside that has been isolated from the flowers of Abelmoschus manihot[1][2]. Its chemical identity has been established through spectroscopic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₂O₁₆ | [3] |
| Molecular Weight | 624.54 g/mol | Calculated from formula |
| CAS Number | 1487423-55-1 | [4] |
| Class | Flavonol Glycoside | [4] |
While detailed spectroscopic data from the primary literature remains to be fully compiled, the structural elucidation of flavonoids like this compound typically relies on a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry (MS).
1.1. Spectroscopic Data Interpretation (General Principles)
The structural analysis of flavonoid glycosides generally involves the following spectroscopic techniques:
-
¹H-NMR (Proton NMR): Provides information on the number and types of protons in the molecule, including their chemical environment and coupling interactions. Key signals include those for aromatic protons on the flavonoid backbone and protons of the sugar moieties.
-
¹³C-NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms. Characteristic signals for the carbonyl carbon (C-4), olefinic carbons of the C-ring, and aromatic carbons of the A and B rings, as well as the carbons of the glycosidic units, are typically observed.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns in MS/MS experiments provide valuable information about the structure of the aglycone and the sequence and linkage of the sugar units.
Experimental Protocols
Isolation of this compound from Abelmoschus manihot
The following is a generalized protocol for the isolation of flavonoids from Abelmoschus manihot, based on common phytochemical extraction and purification techniques. For the specific isolation of this compound, reference to the original publication by Zhang et al. (2013) is recommended.
Experimental Workflow for Isolation
Caption: A generalized workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered flowers of Abelmoschus manihot are extracted with a suitable solvent, typically ethanol or methanol (B129727), at room temperature or under reflux. Ultrasonic-assisted extraction can also be employed to enhance efficiency[5].
-
Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
Fractionation: The residue is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions.
-
Chromatography: The flavonoid-rich fraction is further purified using column chromatography over stationary phases like silica gel or Sephadex LH-20.
-
Final Purification: Final purification to obtain this compound in high purity is typically achieved by preparative High-Performance Liquid Chromatography (HPLC).
Biological Activity Assays
2.2.1. Aldose Reductase Inhibition Assay
This compound has been identified as an inhibitor of aldose reductase with an IC₅₀ value of 2.2 μM[2][4].
Principle: Aldose reductase catalyzes the reduction of glucose to sorbitol, the first step in the polyol pathway. Inhibition of this enzyme is a therapeutic strategy to prevent diabetic complications. The assay measures the decrease in NADPH absorbance at 340 nm, which is consumed during the enzymatic reaction.
Protocol:
-
Enzyme Preparation: A crude preparation of aldose reductase can be obtained from rat lens homogenates.
-
Assay Mixture: The reaction mixture typically contains phosphate (B84403) buffer (pH 6.2), NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme preparation.
-
Inhibition Measurement: The reaction is initiated by the addition of the substrate. The decrease in absorbance at 340 nm is monitored spectrophotometrically in the presence and absence of various concentrations of this compound.
-
IC₅₀ Calculation: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from a dose-response curve.
2.2.2. DPPH Radical Scavenging Assay
This compound exhibits potent antioxidant activity, with a reported 50% scavenging concentration (SC₅₀) of 12.5 μM against the DPPH radical[2][4].
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the color of the solution changes from violet to pale yellow. This change is measured spectrophotometrically.
Protocol:
-
DPPH Solution: A fresh solution of DPPH in methanol or ethanol is prepared.
-
Reaction: Various concentrations of this compound are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm).
-
SC₅₀ Calculation: The concentration of this compound required to scavenge 50% of the DPPH radicals (SC₅₀) is determined from a plot of percentage inhibition against concentration.
Biological Signaling Pathways
Flavonoids, as a class of compounds, are known to modulate various cellular signaling pathways, which underlies their diverse biological activities. While specific studies on the signaling pathways affected by this compound are limited, its known activities suggest potential interactions with pathways related to oxidative stress and diabetic complications.
Potential Signaling Pathway Interactions
Caption: Potential mechanisms of action of this compound.
3.1. Inhibition of the Polyol Pathway
By potently inhibiting aldose reductase, this compound can block the conversion of glucose to sorbitol. The accumulation of sorbitol in tissues is a key factor in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, this compound's primary mechanism of action in a diabetic context is likely the downregulation of the polyol pathway.
3.2. Modulation of Oxidative Stress Pathways
The strong DPPH radical scavenging activity indicates that this compound is a potent antioxidant. By neutralizing reactive oxygen species (ROS), it can mitigate oxidative stress, a central pathological feature in numerous diseases, including diabetes, neurodegenerative disorders, and cancer. The antioxidant activity of flavonoids is often attributed to the number and position of hydroxyl groups on their aromatic rings. These groups can donate hydrogen atoms to free radicals, thereby stabilizing them. This activity can influence signaling cascades that are sensitive to the cellular redox state, such as the NF-κB and MAPK pathways.
Conclusion
This compound is a promising flavonol glycoside with significant aldose reductase inhibitory and antioxidant activities. Its chemical structure and biological profile make it a compelling candidate for further investigation in the context of diabetic complications and other oxidative stress-related diseases. The detailed experimental protocols and understanding of its potential signaling pathway interactions provided in this guide are intended to facilitate future research and development efforts in this area.
References
- 1. Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pretreatment with the total flavone glycosides of Flos Abelmoschus manihot and hyperoside prevents glomerular podocyte apoptosis in streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Floramanoside D: A Technical Overview of its Discovery, Natural Source, and Biological Activity
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery, natural source, and reported biological activities of Floramanoside D, a novel flavonol glycoside. The information is compiled from available scientific literature and is intended to serve as a foundational resource for researchers interested in this compound.
Discovery and Natural Source
This compound was first isolated and identified in 2013 by a team of researchers led by Yi Zhang.[1] It is a naturally occurring flavonol glycoside discovered through bioassay-guided fractionation of the flowers of Abelmoschus manihot (L.) Medik.[1] This plant, a member of the mallow family, has a history of use in traditional medicine, and its flowers are known to be rich in flavonoids.[2][3][4] The discovery of this compound was part of a broader investigation into the antioxidative constituents of Abelmoschus manihot flowers, which led to the isolation of six new flavonol glycosides, including this compound (designated as compound 4 in the study).[1]
Chemical Structure and Properties
The precise chemical structure of this compound was elucidated using a combination of chemical and spectroscopic methods, including UV, IR, HRESI-TOF-MS, and 1D- and 2D-NMR spectroscopy.[1] While the detailed spectroscopic data is contained within the primary research article, it is characterized as a flavonol glycoside.
Biological Activity
This compound has demonstrated notable biological activity in two key in vitro assays: aldose reductase inhibition and DPPH radical scavenging.[1][4]
Aldose Reductase Inhibition
This compound exhibits potent inhibitory activity against aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.
Antioxidant Activity
The compound has also been shown to be an effective scavenger of 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals, indicating its potential as an antioxidant.
Quantitative Data
The following table summarizes the reported quantitative data for the biological activities of this compound.
| Biological Activity | Parameter | Value (µM) | Reference |
| Aldose Reductase Inhibition | IC50 | 2.2 | [4] |
| DPPH Radical Scavenging | SC50 | 12.5 | [4] |
Experimental Protocols
Due to the inaccessibility of the full-text publication, the following experimental protocols are generalized representations of standard methods for the isolation of flavonoids and the assessment of their biological activities. These are intended to provide a methodological framework but may not reflect the exact procedures used in the discovery of this compound.
General Protocol for Bioassay-Guided Isolation of Flavonol Glycosides
The isolation of this compound was achieved through bioassay-guided fractionation.[1] The general workflow for such a procedure is outlined below.
Caption: Bioassay-guided isolation workflow for this compound.
DPPH Radical Scavenging Assay Protocol
This assay is a common method for evaluating the antioxidant potential of a compound.
Caption: Workflow for DPPH radical scavenging assay.
Aldose Reductase Inhibition Assay Protocol
This assay is used to determine the inhibitory effect of a compound on the aldose reductase enzyme.
Caption: Workflow for Aldose Reductase inhibition assay.
Conclusion and Future Directions
This compound is a novel flavonol glycoside with promising in vitro biological activities, particularly as an aldose reductase inhibitor and an antioxidant. Its discovery highlights the potential of natural products from medicinal plants like Abelmoschus manihot as sources for new drug leads. Further research is warranted to fully elucidate its mechanism of action, conduct in vivo efficacy and safety studies, and explore its potential for therapeutic applications, especially in the context of diabetic complications and conditions associated with oxidative stress. The development of a total synthesis method for this compound could also facilitate further pharmacological investigations.
References
- 1. Antioxidative flavonol glycosides from the flowers of Abelmouschus manihot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Flavonoid Extraction from Abelmoschus manihot Flowers Using Ultrasonic Techniques: Predictive Modeling through Response Surface Methodology and Deep Neural Network and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review [frontiersin.org]
Unraveling the Biosynthesis of Floramanoside D: A Technical Guide
Disclaimer: Current scientific literature does not support the presence of Floramanoside D in Viola tianshanica. This compound has been identified as a flavonol glycoside isolated from Abelmoschus manihot[1][2]. This guide, therefore, presents a generalized, hypothetical biosynthesis pathway for a flavonol glycoside, as a representative model for a compound like this compound, within the context of plant biochemistry. The experimental protocols and quantitative data are based on general methodologies used in the study of flavonoid biosynthesis and are not specific to Viola tianshanica or this compound.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. This compound, a flavonol glycoside, belongs to this group. The biosynthesis of flavonoids is a complex process that begins with the general phenylpropanoid pathway, followed by the flavonoid-specific pathway. This guide provides an in-depth overview of the enzymatic steps and key intermediates involved in the hypothetical biosynthesis of a flavonol glycoside.
Hypothetical Biosynthesis Pathway of a Flavonol Glycoside
The biosynthesis of a flavonol glycoside can be divided into three main stages:
-
The General Phenylpropanoid Pathway: This pathway converts the amino acid L-phenylalanine into p-coumaroyl-CoA, a key precursor for flavonoid biosynthesis.[3][4][5]
-
The Flavonoid Biosynthesis Pathway: This pathway utilizes p-coumaroyl-CoA to construct the characteristic C6-C3-C6 flavonoid backbone and subsequently modifies it to produce a flavonol aglycone.
-
Glycosylation: The final step involves the attachment of a sugar moiety to the flavonol aglycone to form the corresponding glycoside.
The General Phenylpropanoid Pathway
This pathway is initiated by the deamination of L-phenylalanine and involves three key enzymes:
| Enzyme | Abbreviation | Substrate | Product |
| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | trans-Cinnamic acid |
| Cinnamate-4-hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid |
| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA |
The Flavonoid Biosynthesis Pathway
The flavonoid pathway begins with the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA.
| Enzyme | Abbreviation | Substrate | Product |
| Chalcone synthase | CHS | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin chalcone |
| Chalcone isomerase | CHI | Naringenin chalcone | Naringenin (a flavanone) |
| Flavanone 3-hydroxylase | F3H | Naringenin | Dihydrokaempferol (a dihydroflavonol) |
| Flavonol synthase | FLS | Dihydrokaempferol | Kaempferol (a flavonol) |
Glycosylation
The final step is the attachment of a sugar group, typically from a UDP-sugar donor, to the flavonol aglycone. This reaction is catalyzed by a UDP-glycosyltransferase.
| Enzyme | Abbreviation | Substrate | Product |
| Flavonol 3-O-glucosyltransferase | UFGT | Kaempferol + UDP-Glucose | Kaempferol 3-O-glucoside (a flavonol glycoside) |
Visualizing the Biosynthetic Pathway
The following diagram illustrates the hypothetical biosynthetic pathway of a flavonol glycoside.
General Experimental Protocols
The elucidation of a biosynthetic pathway involves a combination of analytical and biochemical techniques.
Extraction and Isolation of Flavonoids
-
Plant Material Preparation: Fresh or dried plant material is ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 80% methanol (B129727) or ethanol).
-
Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography (using silica (B1680970) gel, Sephadex LH-20, or polyamide) and preparative high-performance liquid chromatography (HPLC), to isolate individual compounds.
Structural Elucidation
The chemical structure of isolated compounds is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure, including the position of glycosylation.
Enzyme Assays
Enzyme activity can be measured in crude protein extracts or with purified enzymes. A typical enzyme assay involves:
-
Incubation: The enzyme is incubated with its substrate under optimal conditions (pH, temperature).
-
Reaction Termination: The reaction is stopped after a specific time.
-
Product Quantification: The amount of product formed is quantified using methods like HPLC or spectrophotometry.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the identification and characterization of flavonoids and their biosynthetic enzymes.
Conclusion and Future Perspectives
While the presence of this compound in Viola tianshanica is not supported by current research, the general pathways for flavonoid biosynthesis are well-established. Future research, often termed "metabolomics," could involve a comprehensive analysis of the chemical constituents of Viola tianshanica to identify all its secondary metabolites, which may or may not include this compound or other novel flavonoids. If a compound of interest is identified, further studies employing the experimental protocols outlined in this guide could be used to elucidate its specific biosynthetic pathway. This would involve the identification and characterization of the specific enzymes responsible for its formation in this particular plant species.
References
Preliminary Screening of the Biological Activity of Floramanoside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floramanoside D, a flavonol glycoside isolated from the flowers of Abelmoschus manihot, has emerged as a compound of interest for its potential therapeutic properties.[1][2] Preliminary screenings have revealed its bioactivity, particularly as an antioxidant and an inhibitor of aldose reductase, an enzyme implicated in diabetic complications.[1][3] This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways.
Quantitative Bioactivity Data
The initial biological evaluation of this compound has yielded quantitative data on its antioxidant and enzyme inhibitory activities. These findings are summarized in the table below.
| Biological Activity | Assay | Parameter | Value | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | SC50 | 12.5 µM | [1] |
| Enzyme Inhibition | Aldose Reductase | IC50 | 2.2 µM | [1] |
Table 1: Summary of Quantitative Biological Activity Data for this compound
Experimental Protocols
The following sections detail the generalized experimental protocols for the assays used in the preliminary screening of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[4][5][6][7]
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test solutions: Prepare a series of dilutions of this compound in the same solvent.
-
Reaction mixture: In a 96-well microplate, add a specific volume of the DPPH solution to each well, followed by the addition of an equal volume of the test compound solution or the positive control. A blank containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The microplate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the DPPH solution without the test compound.
-
Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
SC50 Determination: The SC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Aldose Reductase Inhibition Assay
This assay is used to identify compounds that can inhibit the activity of aldose reductase, a key enzyme in the polyol pathway.[8][9][10][11]
Principle: Aldose reductase catalyzes the reduction of aldehydes, including glucose, to their corresponding alcohols, using NADPH as a cofactor. The enzymatic activity can be monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+. Inhibitors of this enzyme will slow down the rate of this reaction.
Materials:
-
Partially purified or recombinant aldose reductase
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Substrate (e.g., DL-glyceraldehyde)
-
Phosphate buffer (e.g., pH 6.2)
-
Test compound (this compound)
-
Positive control (e.g., Quercetin, Sorbinil)
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme preparation: A crude enzyme preparation can be obtained from sources like bovine lenses, or a recombinant form of the enzyme can be used.
-
Reaction mixture: In a quartz cuvette, a reaction mixture is prepared containing the phosphate buffer, NADPH, the enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 37°C) for a short period.
-
Initiation of reaction: The reaction is initiated by the addition of the substrate (DL-glyceraldehyde).
-
Measurement: The decrease in absorbance at 340 nm is monitored for a set period (e.g., 3-5 minutes) using a spectrophotometer.
-
Calculation: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] x 100 Where:
-
Rate_uninhibited is the reaction rate without the inhibitor.
-
Rate_inhibited is the reaction rate in the presence of the inhibitor.
-
-
IC50 Determination: The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Potential Signaling Pathways
While specific signaling pathways for this compound have not yet been elucidated, as a flavonol glycoside, it is plausible that its biological activities are mediated through pathways commonly modulated by flavonoids. These include antioxidant and anti-inflammatory signaling cascades.
Antioxidant Signaling Pathway
Flavonoids are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that lead to the expression of antioxidant enzymes.[12]
Caption: Potential antioxidant signaling pathway for this compound.
Anti-inflammatory Signaling Pathway
Flavonoids often exhibit anti-inflammatory properties by inhibiting key signaling pathways such as the NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory mediators.[13][14][15][16]
Caption: Plausible anti-inflammatory signaling pathway for this compound.
Conclusion
The preliminary screening of this compound demonstrates its potential as a bioactive compound, with notable antioxidant and aldose reductase inhibitory activities. Further in-depth studies are warranted to fully elucidate its mechanisms of action, explore a wider range of biological activities, and assess its therapeutic potential. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for future research and development efforts focused on this promising natural product.
References
- 1. Antioxidative flavonol glycosides from the flowers of Abelmouschus manihot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review [frontiersin.org]
- 3. Antioxidative flavonol glycosides from the flowers of Abelmouschus manihot | springermedicine.com [springermedicine.com]
- 4. journal.unisza.edu.my [journal.unisza.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. iomcworld.com [iomcworld.com]
- 7. mdpi.com [mdpi.com]
- 8. brieflands.com [brieflands.com]
- 9. Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study [mdpi.com]
- 10. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Floramanoside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floramanoside D, a flavonol glycoside isolated from Abelmoschus manihot, has demonstrated notable biological activities, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound. It consolidates available quantitative data, details experimental protocols for its validated activities, and explores potential signaling pathways through which it may exert its effects. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction to this compound
This compound is a naturally occurring flavonol glycoside.[1][2] Flavonol glycosides are a class of flavonoids, which are polyphenolic secondary metabolites found in plants, known for a wide range of biological activities including antioxidant, anti-inflammatory, and anti-cancer effects. The primary reported activities of this compound are the inhibition of aldose reductase and the scavenging of free radicals, suggesting its potential in mitigating conditions associated with oxidative stress and diabetic complications.
Known Biological Activities and Quantitative Data
The scientifically validated biological activities of this compound are centered on its antioxidant and enzyme inhibitory properties.
Data Presentation
The following table summarizes the quantitative data available for the bioactivities of this compound.
| Biological Activity | Assay | IC50 / SC50 (μM) | Source Plant |
| Aldose Reductase Inhibition | In vitro enzyme assay | 2.2 | Abelmoschus manihot |
| DPPH Radical Scavenging | In vitro chemical assay | 12.5 | Abelmoschus manihot |
IC50: Half maximal inhibitory concentration. SC50: Half maximal scavenging concentration.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited for this compound.
Aldose Reductase Inhibition Assay
This protocol outlines the in vitro assessment of aldose reductase inhibition.
Objective: To determine the concentration of this compound required to inhibit 50% of aldose reductase activity (IC50).
Materials and Reagents:
-
Human recombinant aldose reductase
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (0.067 M, pH 6.2)
-
This compound (test compound)
-
Quercetin or another known aldose reductase inhibitor (positive control)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and the positive control in DMSO.
-
Prepare serial dilutions of the test and control compounds in phosphate buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.
-
Prepare a stock solution of NADPH and DL-glyceraldehyde in phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
NADPH solution
-
Aldose reductase enzyme solution
-
Varying concentrations of this compound or the positive control. For the control wells, an equivalent volume of the vehicle (DMSO in buffer) is added.
-
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH. Readings can be taken kinetically over several minutes.
-
-
Data Analysis:
-
The rate of NADPH oxidation is calculated from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol details the procedure for assessing the free radical scavenging activity of this compound.
Objective: To determine the concentration of this compound required to scavenge 50% of DPPH free radicals (SC50).
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 517 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM). This solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Prepare a stock solution of this compound and the positive control in methanol.
-
Prepare serial dilutions of the test and control compounds.
-
-
Assay Reaction:
-
In a 96-well plate, add a specific volume of the DPPH working solution to each well.
-
Add an equal volume of the different concentrations of this compound or the positive control to the respective wells.
-
For the control (blank), add methanol instead of the sample.
-
-
Incubation and Measurement:
-
Thoroughly mix the contents of the wells.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The SC50 value is determined by plotting the percentage of scavenging activity against the logarithm of the sample concentration.
-
Potential Therapeutic Targets and Signaling Pathways
Based on its known activities and its chemical class, several potential therapeutic targets and signaling pathways can be postulated for this compound.
The Polyol Pathway and Aldose Reductase
The primary and most direct therapeutic target of this compound is aldose reductase . This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux through the polyol pathway leads to the accumulation of sorbitol, which causes osmotic stress and cellular damage. Furthermore, the consumption of NADPH by aldose reductase depletes the cellular pool of this essential cofactor, which is required by glutathione (B108866) reductase to maintain the reduced state of glutathione, a key cellular antioxidant. This depletion of NADPH and glutathione leads to increased oxidative stress.
By inhibiting aldose reductase, this compound can potentially mitigate the pathological consequences of the activated polyol pathway, which are implicated in:
-
Diabetic Neuropathy: Nerve damage due to osmotic stress and oxidative damage.
-
Diabetic Nephropathy: Kidney damage.
-
Diabetic Retinopathy: Damage to the blood vessels of the retina.
-
Cataract Formation: Opacification of the lens due to sorbitol accumulation.
Oxidative Stress and Related Signaling Pathways
The DPPH radical scavenging activity of this compound indicates its potential as a direct antioxidant. As a flavonol glycoside, it may also modulate cellular signaling pathways involved in the response to oxidative stress.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Flavonoids are known to activate the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. By activating Nrf2, this compound could potentially enhance the endogenous antioxidant defenses of cells.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress can activate MAPK signaling cascades (including ERK, JNK, and p38), which are involved in inflammation and apoptosis. Some flavonoids have been shown to modulate these pathways, thereby protecting cells from oxidative damage-induced death.
Inflammatory Pathways
Oxidative stress and inflammation are intricately linked. The antioxidant properties of this compound suggest it may also possess anti-inflammatory activity.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The activation of NF-κB is often triggered by reactive oxygen species (ROS). By scavenging ROS and potentially through other mechanisms, this compound may inhibit the activation of the NF-κB pathway, leading to a reduction in inflammation.
Summary and Future Directions
This compound presents a compelling profile as a potential therapeutic agent, primarily targeting aldose reductase and oxidative stress. Its well-defined inhibitory activity against aldose reductase makes it a strong candidate for further investigation in the context of diabetic complications. The quantitative data on its DPPH scavenging activity further supports its role as an antioxidant.
Future research should focus on:
-
In vivo studies: To validate the efficacy of this compound in animal models of diabetic complications.
-
Mechanism of action studies: To elucidate its effects on signaling pathways such as Nrf2, MAPK, and NF-κB.
-
Pharmacokinetic and toxicological profiling: To assess its drug-like properties and safety profile.
-
Structure-activity relationship (SAR) studies: To identify key structural features responsible for its biological activities and to potentially design more potent analogs.
This technical guide provides a solid foundation for these future investigations, highlighting this compound as a promising natural product for drug discovery endeavors.
References
Floramanoside D: A Potent Flavonol Glycoside in Plant Secondary Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Foreword: The intricate world of plant secondary metabolism continues to unveil novel compounds with significant therapeutic potential. Among these, Floramanoside D, a flavonol glycoside isolated from the leaves of Mangifera indica (mango), has emerged as a molecule of interest for its potent biological activities. This technical guide provides a comprehensive overview of this compound, including its role in plant secondary metabolism, its known biological functions with supporting quantitative data, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a naturally occurring flavonol glycoside, a class of secondary metabolites widespread in the plant kingdom. These compounds are known for their diverse physiological and biochemical roles in plants, including defense against pathogens and UV radiation, as well as attracting pollinators. In the context of human health, flavonoids are recognized for their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.
This compound has been specifically identified for its potent inhibitory activity against aldose reductase and its capacity for scavenging free radicals. These properties position it as a promising candidate for further investigation in the development of therapies for diabetic complications and other oxidative stress-related disorders.
Physicochemical Properties and Structure
While the complete, detailed chemical structure of this compound is not widely available in public databases, it is characterized as a flavonol glycoside. The general structure of a flavonol glycoside consists of a flavonol aglycone (based on the 3-hydroxy-2-phenylchromen-4-one backbone) attached to one or more sugar moieties. The specific flavonol core and the nature and linkage of the sugar units define the unique identity and biological activity of this compound. Further structural elucidation would require access to the original isolation and characterization studies, which are not readily accessible in the public domain.
Role in Plant Secondary Metabolism
This compound, as a flavonol glycoside, is a product of the flavonoid biosynthesis pathway, a major branch of the phenylpropanoid pathway in plants. This pathway is fundamental for the production of a wide array of phenolic compounds that are crucial for plant survival and interaction with the environment.
Flavonoid Biosynthesis Pathway
The biosynthesis of flavonoids, including the flavonol core of this compound, begins with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into 4-coumaroyl-CoA, which serves as a key precursor for the flavonoid pathway. The central enzyme, chalcone (B49325) synthase (CHS), catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is then isomerized by chalcone isomerase (CHI) to naringenin, a flavanone (B1672756) that sits (B43327) at a critical branch point.
From naringenin, flavanone 3-hydroxylase (F3H) introduces a hydroxyl group to form dihydrokaempferol. Dihydrokaempferol can then be converted to various flavonols by flavonol synthase (FLS). Subsequent glycosylation of the flavonol aglycone at different positions by UDP-dependent glycosyltransferases (UGTs) leads to the formation of a diverse array of flavonol glycosides, including this compound. The specific UGTs present in Mangifera indica are responsible for the unique glycosylation pattern of this compound.
Below is a generalized diagram of the flavonoid biosynthesis pathway leading to flavonol glycosides.
Biological Activity and Quantitative Data
This compound exhibits significant biological activities, primarily as an inhibitor of aldose reductase and as an antioxidant.
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By converting excess glucose to sorbitol, this pathway can lead to osmotic stress and cellular damage in various tissues. Inhibition of aldose reductase is therefore a key therapeutic strategy for preventing or mitigating these complications. This compound has been shown to be a potent inhibitor of this enzyme.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating this activity.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the biological activities of this compound.
| Biological Activity | Assay | Parameter | Value |
| Aldose Reductase Inhibition | Enzyme Inhibition Assay | IC50 | 2.2 µM |
| Antioxidant Activity | DPPH Radical Scavenging | SC50 | 12.5 µM |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro. SC50 (Half-maximal scavenging concentration) is the concentration of a substance that is required to scavenge 50% of the free radicals.
Experimental Protocols
This section provides detailed methodologies for the extraction of this compound from its natural source and for the key bioassays used to determine its activity.
Extraction and Isolation of this compound from Mangifera indica Leaves
The following protocol outlines a general procedure for the extraction and isolation of flavonoids from mango leaves. The specific purification steps for this compound would require further chromatographic refinement.
Materials:
-
Fresh or dried leaves of Mangifera indica
-
Methanol (B129727) (analytical grade)
-
Distilled water
-
n-hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Preparation of Plant Material: Air-dry the fresh leaves of Mangifera indica in the shade at room temperature. Once completely dry, grind the leaves into a fine powder.
-
Extraction: Macerate the powdered leaves in 80% aqueous methanol (1:10 w/v) at room temperature for 48 hours with occasional shaking. Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent.
-
Solvent Partitioning: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract. Suspend the crude extract in distilled water and partition successively with n-hexane and ethyl acetate. The flavonoid glycosides, including this compound, are expected to be enriched in the ethyl acetate fraction.
-
Column Chromatography: Concentrate the ethyl acetate fraction to dryness. Subject the dried residue to column chromatography on a silica gel column. Elute the column with a gradient of chloroform (B151607) and methanol (e.g., starting from 100:0 and gradually increasing the polarity with methanol).
-
Fraction Collection and Analysis: Collect the fractions and monitor by TLC using a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2 v/v/v). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 1% vanillin-sulfuric acid).
-
Purification: Pool the fractions containing the compound of interest and further purify using Sephadex LH-20 column chromatography with methanol as the eluent. This step helps in removing pigments and other impurities.
-
Final Purification: The fractions containing this compound can be further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the current literature on Floramanoside D and related coumarin (B35378) compounds. It aims to consolidate the available data on their biological activities, mechanisms of action, and the experimental methodologies used for their isolation and evaluation. Due to the limited specific bioactivity data for this compound, this review also incorporates a detailed examination of structurally related and well-characterized coumarins from prominent medicinal plant sources to provide a broader context for potential therapeutic applications.
Introduction: this compound and the World of Coumarins
This compound is a flavonoid glycoside that has been identified in medicinal plants such as Abelmoschus manihot (L.) Medik. and Abelmoschus esculentus (L.) Moench[1][2]. Flavonoids and coumarins are distinct classes of benzopyrone-based secondary metabolites renowned for their wide spectrum of pharmacological effects[3]. Coumarins, found in plants like Edgeworthia chrysantha, are recognized as significant anti-inflammatory and analgesic constituents[4][5].
While research on the specific biological activities of isolated this compound is still emerging, the plant extracts in which it is found have demonstrated notable therapeutic potential, particularly in anti-diabetic and antioxidant activities[2]. This review synthesizes the available quantitative data for these extracts and presents detailed methodologies for their analysis. Furthermore, it explores the chemistry and biological activities of coumarins isolated from Edgeworthia chrysantha as a representative case study of related compounds.
Quantitative Biological Data
The following tables summarize the quantitative data available for plant extracts containing this compound and for related, well-characterized coumarin compounds.
Table 1: In Vitro Bioactivity of Abelmoschus esculentus Extracts Containing this compound
| Activity | Plant Part | IC50 Value | Reference |
| Antioxidant (DPPH Assay) | Leaves | 9.9 ± 0.71 mg AAE/g | [2] |
| Fruits | 7.32 ± 0.91 mg AAE/g | [2] | |
| α-Glucosidase Inhibition | Leaves | 4.47 ± 0.1 mg/mL | [2] |
| Fruits | 10.4 ± 0.2 mg/mL | [2] | |
| α-Amylase Inhibition | Leaves | 3.54 ± 0.08 mg/mL | [2] |
| Fruits | 6.53 ± 0.15 mg/mL | [2] | |
| DPP-4 Inhibition | Leaves | 0.385 ± 0.019 µg/mL | [2] |
| Fruits | 2.669 ± 0.132 µg/mL | [2] | |
| Lipase Inhibition | Leaves | 1.044 ± 0.05 mg/mL | [2] |
| Fruits | 14.66 ± 0.67 mg/mL | [2] | |
| AAE: Ascorbic Acid Equivalent |
Table 2: Isolated Compounds from Edgeworthia chrysantha and Related Species
| Compound | Plant Source | Biological Activity Noted | Quantitative Data | Reference |
| Edgeworic acid | E. chrysantha | Anti-inflammatory (inferred) | Not specified | [4][5] |
| Umbelliferone | E. chrysantha | Anti-inflammatory (inferred) | Not specified | [4][5] |
| 5,7-dimethoxycoumarin | E. chrysantha | Anti-inflammatory (inferred) | Not specified | [4][5] |
| Daphnoretin | E. chrysantha | Anti-inflammatory (inferred) | Not specified | [4][5] |
| Daphnoretin | E. gardneri | α-Glucosidase & α-Amylase Inhibition | Potent inhibitory effect | [6] |
| Edgeworoside C | E. chrysantha | Anti-inflammatory (inferred) | Not specified | [4][5] |
| Edgeworoside A | E. chrysantha | Anti-inflammatory (inferred) | Not specified | [4][5] |
| Edgeworin | E. gardneri | α-Glucosidase Inhibition | Strong inhibitory activity | [6] |
Mechanisms of Action and Experimental Workflows
Understanding the mechanisms through which these compounds exert their effects is crucial for drug development. While specific pathways for this compound are not yet elucidated, the general mechanisms for flavonoids and coumarins often involve the modulation of inflammatory and oxidative stress pathways. The isolation of these compounds follows a standardized workflow from plant material to pure compound.
Caption: General workflow for the isolation and identification of natural products.
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Protocols
This section details the methodologies cited in the literature for the isolation and analysis of this compound-containing extracts and related coumarins.
General Isolation Protocol for Coumarins from E. chrysantha
This protocol is based on the methods described for the isolation of edgeworic acid and other coumarins[4][5].
-
Extraction : Air-dried and powdered flower buds of E. chrysantha are extracted with 95% ethanol (B145695) (EtOH) at room temperature. The process is typically repeated three times to ensure exhaustive extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning : The crude EtOH extract is suspended in water and partitioned sequentially with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). The resulting fractions are concentrated in vacuo.
-
Initial Column Chromatography : The EtOAc-soluble fraction, often rich in coumarins, is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, commonly starting with petroleum ether and gradually increasing the polarity with EtOAc, is used to separate the components into several sub-fractions.
-
Further Purification : Sub-fractions are further purified using repeated column chromatography on different stationary phases, such as MCI gel or Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.
-
Structure Elucidation : The structures of the isolated compounds are determined using extensive spectroscopic analysis, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[4][7].
In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from methodologies used to assess the anti-diabetic potential of plant extracts[2].
-
Enzyme and Substrate Preparation : A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (e.g., 100 mM, pH 6.8). The substrate solution, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.
-
Assay Procedure :
-
In a 96-well microplate, add 50 µL of the plant extract solution at various concentrations.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution.
-
Incubate the mixture at 37°C for another 15 minutes.
-
-
Measurement : Stop the reaction by adding 100 µL of sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M). Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculation : The percentage of inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the plant extract. The IC50 value is determined by plotting the inhibition percentage against the extract concentration. Acarbose is typically used as a positive control.
DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of the extracts[2].
-
Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure :
-
Add 100 µL of the plant extract at various concentrations to the wells of a 96-well plate.
-
Add 100 µL of the methanolic DPPH solution to each well.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement : Measure the decrease in absorbance at 517 nm.
-
Calculation : The scavenging activity is calculated as a percentage of DPPH discoloration. Ascorbic acid or Trolox is commonly used as a standard, and the results can be expressed as Ascorbic Acid Equivalents (AAE).
Conclusion and Future Directions
The literature indicates that this compound is a constituent of Abelmoschus species, plants whose extracts show promising antidiabetic and antioxidant properties in vitro. However, there is a clear gap in the research concerning the specific bioactivities and mechanisms of action of purified this compound. Future research should focus on the isolation of this compound in sufficient quantities to perform comprehensive biological screening.
Furthermore, the study of related coumarins from sources like Edgeworthia chrysantha continues to reveal compounds with significant therapeutic potential, particularly as anti-inflammatory agents. Elucidating the structure-activity relationships of these coumarins could guide the synthesis of novel derivatives with enhanced efficacy and safety profiles. The detailed experimental protocols and compiled data within this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of these important natural products.
References
- 1. Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarins from Edgeworthia chrysantha [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Coumarins from Edgeworthia chrysantha - PubMed [pubmed.ncbi.nlm.nih.gov]
Floramanoside D CAS number and molecular weight
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This section summarizes the key identifiers for Floramanoside C.
| Identifier | Value | Source |
| Compound Name | Floramanoside C | [1][2][3] |
| CAS Number | 1403981-95-2 | [2][3] |
| Molecular Formula | C₂₁H₁₈O₁₅ | [1][3] |
| Molecular Weight | 510.36 g/mol | [1][2] |
| Synonyms | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-8-yl]oxyoxane-2-carboxylic acid | [1] |
Physicochemical Properties
A summary of the computed physicochemical properties of Floramanoside C is provided below.
| Property | Value | Source |
| XLogP3-AA | -0.1 | [3] |
| Hydrogen Bond Donor Count | 10 | [3] |
| Hydrogen Bond Acceptor Count | 15 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Exact Mass | 510.06456986 Da | [3] |
| Monoisotopic Mass | 510.06456986 Da | [3] |
Biological Activity
Floramanoside C has demonstrated notable biological activities, primarily as an antioxidant and an enzyme inhibitor.
| Activity | IC₅₀ / SC₅₀ | Assay | Source |
| Aldose Reductase Inhibition | IC₅₀: 2.2 µM | Enzyme Inhibition Assay | |
| DPPH Radical Scavenging | SC₅₀: 12.5 µM | DPPH Assay |
Experimental Protocols
Detailed methodologies for the key cited experiments are outlined below.
Aldose Reductase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of a compound against aldose reductase.
Objective: To determine the concentration of Floramanoside C required to inhibit 50% of aldose reductase activity (IC₅₀).
Materials:
-
Human recombinant aldose reductase (HRAR)
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Phosphate (B84403) buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
Floramanoside C (test compound)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and HRAR in a cuvette.
-
Add varying concentrations of Floramanoside C to the respective cuvettes. A control cuvette with no inhibitor should also be prepared.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: (1 - (Vi/V₀)) * 100, where Vi is the initial velocity in the presence of the inhibitor and V₀ is the initial velocity of the control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines a common method for assessing the antioxidant activity of a compound.[4][5][6]
Objective: To determine the concentration of Floramanoside C required to scavenge 50% of DPPH free radicals (SC₅₀).
Materials:
-
DPPH solution (in methanol (B129727) or ethanol)
-
Floramanoside C (test compound)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.
-
Prepare a series of dilutions of Floramanoside C in the same solvent.
-
In a test tube or a 96-well plate, mix the DPPH solution with the different concentrations of Floramanoside C. A control containing only the DPPH solution and the solvent should be included.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: ((A₀ - A₁)/A₀) * 100, where A₀ is the absorbance of the control and A₁ is the absorbance in the presence of the test compound.[5]
-
The SC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Signaling Pathways
As a flavonoid, Floramanoside C is likely to modulate various intracellular signaling pathways, although specific studies on its direct interactions may be limited. Flavonoids are known to influence pathways involved in inflammation, cell proliferation, and apoptosis.
General Flavonoid-Modulated Signaling Pathway
The following diagram illustrates a generalized signaling pathway that can be modulated by flavonoids. Flavonoids can inhibit pro-inflammatory pathways such as NF-κB and MAPK, and can influence cell survival pathways like PI3K/Akt.
Caption: Generalized signaling pathways modulated by flavonoids.
Experimental Workflow for Assessing Biological Activity
The following diagram outlines a typical workflow for the isolation and biological evaluation of a natural product like Floramanoside C.
Caption: Experimental workflow for isolation and bioactivity screening.
References
Commercial Availability and Technical Profile of Floramanoside D for Research Applications
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Floramanoside D, a flavonol glycoside, has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of its commercial availability, biochemical activities, and relevant experimental protocols. Additionally, it explores the potential signaling pathways modulated by this compound, offering a valuable resource for researchers in pharmacology and drug discovery.
Commercial Availability
This compound is available for research purposes from specialized chemical suppliers. One prominent vendor is MedchemExpress, which provides the compound under the catalog number HY-N12871. While pricing is available upon quotation, the compound is offered in various quantities, starting from 50 mg. Researchers are advised to request a Certificate of Analysis from the supplier to obtain lot-specific data on purity and other quality control parameters.
Table 1: Commercial Supplier Information for this compound
| Supplier | Catalog Number | Molecular Formula | CAS Number | Minimum Quantity |
| MedchemExpress | HY-N12871 | C28H32O16 | 1487423-55-1 | 50 mg (quote) |
Biochemical Activity
This compound has demonstrated notable bioactivity in preclinical studies, particularly as an inhibitor of aldose reductase and as a potent antioxidant. The initial characterization of these activities was reported by Zhang et al. (2013) in the Journal of Natural Medicines[1].
Table 2: Reported Biochemical Activities of this compound
| Activity | IC50/SC50 | Reference |
| Aldose Reductase Inhibition | 2.2 µM | Zhang Y, et al. (2013)[1] |
| DPPH Radical Scavenging | 12.5 µM | Zhang Y, et al. (2013)[1] |
Experimental Protocols
Detailed methodologies for assessing the key bioactivities of this compound are crucial for reproducible research. The following sections outline the protocols for the aldose reductase inhibition assay and the DPPH radical scavenging assay, based on established methodologies.
Aldose Reductase Inhibition Assay
This protocol is adapted from standard methods for determining aldose reductase inhibitory activity[2][3][4].
Objective: To determine the in vitro inhibitory effect of this compound on aldose reductase activity.
Materials:
-
Aldose reductase (from rat lens or recombinant human)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (0.067 M, pH 6.2)
-
This compound
-
Quercetin (positive control)
-
DMSO (for dissolving compounds)
-
UV/Vis spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions to obtain the desired final concentrations in the assay.
-
Prepare a stock solution of the positive control, quercetin, in DMSO.
-
Prepare the substrate solution (DL-glyceraldehyde) and NADPH in phosphate buffer.
-
-
Assay Mixture:
-
In a cuvette, combine the phosphate buffer, aldose reductase enzyme solution, and NADPH solution.
-
Add the desired concentration of this compound or the positive control. For the control group, add an equivalent volume of DMSO.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to the mixture.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over a period of 3-5 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Calculation:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the antioxidant activity of a compound[1][5][6][7][8].
Objective: To measure the free radical scavenging capacity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.
-
Prepare a stock solution of this compound in methanol or another suitable solvent. Create a series of dilutions.
-
Prepare a stock solution of the positive control (ascorbic acid or Trolox).
-
-
Reaction Mixture:
-
In a microplate well or cuvette, add a specific volume of the this compound solution or the positive control.
-
Add the DPPH working solution to the sample.
-
For the blank, use the solvent instead of the sample.
-
-
Incubation:
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solution at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] x 100
-
Determine the SC50 (the concentration required to scavenge 50% of the DPPH radicals) by plotting the scavenging percentage against the logarithm of the sample concentration.
-
Potential Signaling Pathways
As a flavonol glycoside, this compound is likely to modulate key cellular signaling pathways that are commonly affected by flavonoids. While specific studies on this compound's mechanism of action are limited, the following pathways are plausible targets based on the known activities of structurally related compounds[9][10][[“]][12].
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa B) pathway is a critical regulator of inflammation, immunity, and cell survival[10]. Flavonoids are known to inhibit this pathway, thereby exerting anti-inflammatory effects.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Flavonoids can modulate this pathway at various points.
Caption: Putative modulation of the MAPK signaling cascade by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route that promotes cell survival and growth. Dysregulation of this pathway is common in various diseases, and flavonoids are known to be potential modulators.
Caption: Potential inhibitory effects of this compound on the PI3K/Akt pathway.
Conclusion
This compound is a commercially available flavonol glycoside with demonstrated aldose reductase inhibitory and antioxidant activities. This guide provides essential technical information for researchers interested in exploring its therapeutic potential. The detailed experimental protocols offer a foundation for further investigation, while the outlined signaling pathways provide a framework for mechanistic studies. As research on this compound continues, a deeper understanding of its molecular targets and pathways will undoubtedly emerge, paving the way for its potential development as a novel therapeutic agent.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. brieflands.com [brieflands.com]
- 3. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5280functionalmed.com [5280functionalmed.com]
- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Floramanoside D
Disclaimer: Floramanoside D is a specialized and likely novel compound with limited publicly available safety and toxicological data. This guide is formulated based on general principles for handling novel chemical entities, particularly plant-derived glycosides and saponins, to which this compound is structurally related. All procedures must be conducted with a thorough risk assessment specific to the experimental conditions and in compliance with institutional and national safety regulations. It is imperative to treat this compound as a substance of unknown toxicity.[1]
Introduction
This compound is a glycosidic compound, a class of natural products with a wide range of biological activities. Due to the potential for unforeseen hazards associated with novel chemical entities, this document outlines the best practices for the safe handling, storage, and disposal of this compound in a laboratory setting. The guidelines provided are intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Given the absence of specific toxicological data for this compound, a precautionary approach is mandatory. Saponins, a broad class of glycosides, can exhibit toxic properties, including hemolytic activity and cytotoxicity.[2][3] Therefore, this compound should be handled as a potentially hazardous substance.
Potential Hazards:
-
Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[4]
-
Skin and Eye Irritation: May cause irritation upon contact.[4]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
-
Unknown Long-Term Effects: The carcinogenic, mutagenic, or reproductive hazards are unknown.
A thorough risk assessment should be performed before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[5]
| PPE Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | A laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator. | Recommended when handling powders or creating aerosols. |
Safe Handling Procedures
Adherence to standard laboratory safety protocols is crucial.[1][5][6][7]
-
Engineering Controls: All work with this compound, especially when in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8]
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[1][5] Wash hands thoroughly with soap and water after handling the compound.[5]
-
Aerosol and Dust Minimization: Handle the solid material carefully to avoid generating dust.
-
Spill Management: Treat any spill as a major incident.[8] Evacuate the area and follow institutional procedures for hazardous material spills.[8]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and to ensure safety.
| Parameter | Guideline | Rationale |
| Temperature | Store at 2°C - 8°C.[9] | To minimize degradation. |
| Light | Store in a light-resistant container. | To prevent photodegradation. |
| Container | Keep in a tightly sealed, clearly labeled container.[9] | To prevent contamination and accidental misuse. |
| Location | Store in a designated, secure, and well-ventilated area away from incompatible materials. | To prevent accidental reactions and unauthorized access. |
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, weighing papers, and other solid materials should be placed in a labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous liquid waste container.[4]
-
Disposal Route: All waste must be disposed of through the institution's environmental health and safety (EHS) office.[4] Do not dispose of this compound down the drain.[6]
Experimental Protocols and Workflows
The following diagrams illustrate general workflows for handling and testing a novel compound like this compound.
Caption: A typical workflow for preparing and testing a novel compound in vitro.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. Toxicity and extraction of Saponin_Chemicalbook [chemicalbook.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. usalab.com [usalab.com]
- 6. pozescaf.com [pozescaf.com]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. twu.edu [twu.edu]
- 9. biosynth.com [biosynth.com]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Floramanoside D from Plant Material
A Note to the User: Extensive searches for "Floramanoside D" did not yield specific scientific literature, including its plant source, isolation protocols, or biological activity. It is possible that this is a novel or very rare compound, or potentially referenced under a different name.
Therefore, this document provides a detailed application note and protocol for the isolation and purification of a representative and well-documented flavonoid glycoside, Astragalin (B1665802) (Kaempferol-3-O-glucoside) . The methodologies and principles described herein are broadly applicable to the isolation of similar flavonoid glycosides from plant materials and can serve as a comprehensive guide for researchers.
Application Note: Isolation and Purification of Astragalin (Kaempferol-3-O-glucoside)
Introduction
Astragalin (Kaempferol-3-O-glucoside) is a naturally occurring flavonoid glycoside found in a variety of plants, including those from the Fabaceae, Convolvulaceae, and Rosaceae families.[1] It is recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[2][3][4] These biological effects are mediated through the modulation of various signaling pathways, such as NF-κB, MAPK, and PI3K/AKT.[2][3] This document outlines the protocols for the extraction, purification, and characterization of astragalin from plant sources.
Chemical Structure
-
Compound: Astragalin (Kaempferol-3-O-glucoside)
-
Molecular Formula: C₂₁H₂₀O₁₁
-
Molecular Weight: 448.38 g/mol
-
Structure: A kaempferol (B1673270) aglycone attached to a β-D-glucopyranoside at the C-3 position.
Data Presentation
Table 1: Plant Sources and Reported Yields of Astragalin
| Plant Species | Family | Plant Part Used | Extraction Method | Yield | Reference |
| Chenopodium album | Amaranthaceae | Aerial parts | Soxhlet (Ethanol) | Not specified | [5][6] |
| Cressa cretica | Convolvulaceae | Aerial parts | Soxhlet (80% Ethanol) | 0.3% | [7] |
| Justicia spicigera | Acanthaceae | Not specified | Conventional (50% Ethanol (B145695), 70°C, 120 min) | 113.10 ± 15.06 mg/100g | [8][9] |
| Astragalus mongholicus | Fabaceae | Root | Alcohol Reflux (90% Ethanol, 75°C, 2.5h) | 0.934 mg/g | [10] |
| Flaveria bidentis | Asteraceae | Not specified | Not specified | Not specified | [11] |
Table 2: Spectroscopic Data for Astragalin Characterization
| Spectroscopic Method | Key Data Points | Reference |
| UV-Vis (Methanol) | λmax at 267 nm and 351-362 nm | [5] |
| ¹H-NMR (Methanol-d₄) | Anomeric proton (H-1”) of glucose at δ 5.28 ppm (d) | |
| ¹³C-NMR | Characteristic signals for kaempferol and glucose moieties | [7][12] |
| FTIR (KBr) | Broad OH stretch at ~3416 cm⁻¹, C=O at ~1744 cm⁻¹, C=C at ~1656 cm⁻¹ | [5] |
| LC-MS/MS | Pseudomolecular ion peak at m/z 447 [M-H]⁻ | [13] |
Experimental Protocols
Protocol 1: Extraction of Astragalin from Chenopodium album
This protocol is adapted from the methods described for the extraction from Chenopodium album.[5][6]
1. Plant Material Preparation:
-
Collect the aerial parts (stems and leaves) of Chenopodium album.
-
Dry the plant material at room temperature in the shade.
-
Grind the dried material into a fine powder.
2. Defatting:
-
Pack the powdered plant material (e.g., 200 g) into a Soxhlet apparatus.
-
Extract with hexane (B92381) (1400 mL) for several hours to remove lipids and other nonpolar compounds.[6]
3. Ethanolic Extraction:
-
Air-dry the defatted plant material.
-
Re-pack the material into the Soxhlet apparatus.
-
Extract with ethanol (1500 mL) for a minimum of 3 hours.[6][7]
4. Liquid-Liquid Partitioning:
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.
-
Add distilled water (e.g., 35 mL) to the concentrated extract.
-
Partition the aqueous ethanol extract with ethyl acetate (B1210297) (e.g., 50 mL).[6]
-
Allow the layers to separate overnight. Collect the upper ethyl acetate layer, which will contain the flavonoid glycosides.
Protocol 2: Purification of Astragalin by Column Chromatography
This protocol is a general method for the purification of flavonoid glycosides.
1. Column Preparation:
-
Prepare a silica (B1680970) gel (60 mesh) column (e.g., 4 cm diameter, 1 m length).
-
Equilibrate the column with the mobile phase.
2. Sample Loading and Elution:
-
Concentrate the ethyl acetate fraction to dryness.
-
Redissolve a portion of the dried extract in a minimal amount of the mobile phase.
-
Load the sample onto the prepared silica gel column.
-
Elute the column with a solvent system of ethyl acetate:methanol (B129727):water (15:1.25:1 v/v/v).[5]
3. Fraction Collection and Analysis:
-
Collect fractions (e.g., 20 mL each) and monitor the separation using Thin Layer Chromatography (TLC) with the same mobile phase.
-
Visualize the spots under UV light (254 nm).
-
Combine the fractions containing the spot corresponding to astragalin (Rf ≈ 0.5).
4. Further Purification (Optional):
-
For higher purity, the combined fractions can be further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC).
-
For preparative TLC, use silica gel GF254 plates and the same solvent system. Scrape the band corresponding to astragalin and elute with methanol.
-
For preparative HPLC, a C18 column can be used with a suitable gradient of methanol and water.
Visualizations
Caption: Workflow for the isolation and purification of Astragalin.
Caption: Key signaling pathways modulated by Astragalin.
References
- 1. Showing Compound Astragalin (FDB016478) - FooDB [foodb.ca]
- 2. Astragalin: A Bioactive Phytochemical with Potential Therapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astragalin: a food-origin flavonoid with therapeutic effect for multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. xpublication.com [xpublication.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Chemical Composition, Extraction Techniques, Analytical Methods, and Biological Activity of Astragali Radix [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. herbmedpharmacol.com [herbmedpharmacol.com]
High-Yield Synthesis of Floramanoside D Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Floramanoside D, a phenylethanoid glycoside, and its derivatives are emerging as compounds of significant interest in pharmaceutical research due to their potential therapeutic properties. This document provides detailed application notes and protocols for the high-yield synthesis of this compound derivatives. The methodologies outlined herein are designed to be robust and scalable, catering to the needs of academic research and industrial drug development. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate ease of understanding and implementation.
Introduction
This compound, also known as Magnoloside D, is a natural product isolated from the flora of Magnolia officinalis. It belongs to the class of phenylethanoid glycosides, which are characterized by a hydroxylated and methoxylated phenethyl alcohol aglycone attached to a complex sugar moiety. Recent studies have highlighted the moderate cytotoxicity of Magnoloside D against MGC-803 and HepG2 cancer cell lines, suggesting its potential as a lead compound in oncology. The synthesis of this compound and its derivatives is crucial for further structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This protocol focuses on a convergent synthetic strategy, involving the independent synthesis of the aglycone and the sugar donor, followed by a high-yield glycosylation reaction.
Data Presentation
Table 1: Key Synthetic Steps and Reported Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aglycone Synthesis: Protection of Hydroxytyrosol (B1673988) | TBDMSCl, Imidazole (B134444) | DMF | Room Temp | 12 | >95 |
| 2 | Sugar Donor Synthesis: Rhamnosylation of Allopyranose | Rhamnosyl Trichloroacetimidate (B1259523), TMSOTf | DCM | -20 to RT | 4 | ~80-85 |
| 3 | Sugar Donor Synthesis: Caffeoylation | Caffeic Acid Derivative, DCC, DMAP | DCM | 0 to RT | 6 | ~70-75 |
| 4 | Glycosylation: Aglycone and Sugar Donor Coupling | NIS, AgOTf | DCM | -40 to RT | 3 | ~80-90 |
| 5 | Deprotection: Global Deprotection | TBAF, then H₂/Pd-C | THF/MeOH | Room Temp | 12 | >90 |
Yields are approximate and may vary based on specific substrates and reaction conditions.
Experimental Protocols
Synthesis of the Aglycone (Protected Hydroxytyrosol)
-
Materials: Hydroxytyrosol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, N,N-Dimethylformamide (DMF), Ethyl acetate, Brine, Anhydrous Sodium Sulfate (B86663).
-
Procedure:
-
Dissolve hydroxytyrosol (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF under an argon atmosphere.
-
Add a solution of TBDMSCl (2.2 equivalents) in DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the protected aglycone.
-
Synthesis of the Glycosyl Donor
The synthesis of the complex glycosyl donor is a multi-step process. A representative protocol for a key glycosylation step is provided below.
-
Materials: Appropriately protected allopyranose acceptor, Rhamnosyl trichloroacetimidate donor, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Dichloromethane (DCM), Triethylamine (B128534), Methanol.
-
Procedure:
-
Dissolve the allopyranose acceptor and rhamnosyl trichloroacetimidate donor in anhydrous DCM under an argon atmosphere.
-
Cool the mixture to -20 °C.
-
Add TMSOTf (catalytic amount) dropwise.
-
Stir the reaction at -20 °C for 1 hour and then allow it to warm to room temperature over 3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with triethylamine and concentrate under reduced pressure.
-
Purify the resulting disaccharide by flash column chromatography.
-
High-Yield Glycosylation of the Aglycone
-
Materials: Protected aglycone, Glycosyl donor (e.g., a thioglycoside), N-Iodosuccinimide (NIS), Silver trifluoromethanesulfonate (AgOTf), Anhydrous DCM.
-
Procedure:
-
Dissolve the protected aglycone and the glycosyl donor in anhydrous DCM containing activated molecular sieves under an argon atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to -40 °C.
-
Add NIS and a catalytic amount of AgOTf.
-
Allow the reaction to slowly warm to room temperature over 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter through celite and wash the filtrate with sodium thiosulfate (B1220275) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography to yield the protected this compound derivative.
-
Global Deprotection
-
Materials: Protected this compound derivative, Tetrabutylammonium fluoride (B91410) (TBAF), Tetrahydrofuran (THF), Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas.
-
Procedure:
-
Dissolve the protected glycoside in THF.
-
Add TBAF (1.1 equivalents per silyl (B83357) group) and stir at room temperature for 12 hours.
-
Concentrate the reaction mixture and purify by column chromatography to remove silyl groups.
-
Dissolve the partially deprotected product in methanol.
-
Add Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere for 12 hours.
-
Filter the reaction through celite and concentrate the filtrate to obtain the final deprotected this compound derivative.
-
Visualizations
Caption: Convergent synthetic workflow for this compound derivatives.
Caption: Postulated signaling pathway modulation by this compound derivatives.
Floramanoside D extraction protocol from Viola tianshanica
Topic: Proposed Extraction Protocol for Floramanoside D from Viola tianshanica
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a flavonoid of interest for its potential pharmacological activities. While the chemical composition of Viola tianshanica has been studied, the presence of this compound has not been documented in the existing literature. This document provides a detailed, generalized protocol for the hypothetical extraction and isolation of this compound from Viola tianshanica. The proposed methodology is based on established techniques for flavonoid extraction from plant materials and is intended to serve as a foundational guide for researchers. This application note includes protocols for sample preparation, solvent extraction, and chromatographic purification, alongside a diagram illustrating a common signaling pathway modulated by flavonoids.
Introduction
Viola tianshanica Maxim., a perennial herb, is utilized in traditional Uyghur medicine for its antipyretic and detoxifying properties.[1][2] Phytochemical studies of this plant have identified various compounds, including flavonoids, alkaloids, tannins, and saponins.[2][3] Flavonoids, a broad class of plant secondary metabolites, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer effects.[4][5][6] These effects are often attributed to their ability to modulate cellular signaling pathways, such as the NF-κB pathway.[7]
This document outlines a proposed protocol for the extraction and isolation of a specific flavonoid, this compound, from the whole plant material of Viola tianshanica. As there is currently no specific literature detailing the presence or extraction of this compound from this plant, the following protocols are adapted from general and modern methods for flavonoid extraction.[8][9][10][11]
Plant Material and Preparation
Proper preparation of the plant material is crucial for efficient extraction.
Protocol 2.1: Sample Preparation
-
Collection: Collect the whole plant of Viola tianshanica during its flowering season.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight or use a temperature-controlled oven at 40-50°C to prevent the degradation of thermolabile compounds.
-
Grinding: Once thoroughly dried, grind the plant material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder. A smaller particle size increases the surface area for solvent contact.
-
Storage: Store the powdered plant material in airtight, light-proof containers in a cool, dry place until extraction.
Extraction Protocols
Several methods can be employed for the extraction of flavonoids. The choice of method depends on the available equipment, scale, and desired efficiency.
Protocol 3.1: Maceration (Conventional Method)
Maceration is a simple and widely used technique for flavonoid extraction.[8]
-
Solvent Selection: Prepare an 80% ethanol (B145695) (v/v) solution in distilled water. Aqueous alcohol is often more efficient for extracting flavonoid glycosides than absolute alcohol.[8]
-
Extraction: Place 100 g of powdered Viola tianshanica in a large, sealable glass container. Add 1 L of the 80% ethanol solvent (1:10 solid-to-liquid ratio).
-
Incubation: Seal the container and let it stand at room temperature for 72 hours with occasional agitation.
-
Filtration: After the incubation period, filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeated Extraction: Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Protocol 3.2: Ultrasound-Assisted Extraction (UAE) (Modern Method)
UAE is a more rapid and efficient method that uses acoustic cavitation to enhance extraction.[9][10][12]
-
Sample and Solvent: Place 20 g of powdered Viola tianshanica into a flask and add 400 mL of 80% ethanol (1:20 solid-to-liquid ratio).
-
Ultrasonication: Immerse the flask in an ultrasonic bath.
-
Extraction Parameters: Set the ultrasonic frequency to 40 kHz and the power to 300 W. Conduct the extraction for 30 minutes at a controlled temperature of 45°C.
-
Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection and Concentration: Decant the supernatant. The extract can be concentrated using a rotary evaporator as described in Protocol 3.1.
Table 1: Comparison of Extraction Protocol Parameters
| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) |
| Solid-to-Liquid Ratio | 1:10 | 1:20 |
| Solvent | 80% Ethanol | 80% Ethanol |
| Temperature | Room Temperature | 45°C |
| Extraction Time | 72 hours | 30 minutes |
| Equipment | Glass container, Shaker | Ultrasonic Bath, Centrifuge |
Purification Protocol
The crude extract contains a complex mixture of compounds. Chromatographic techniques are necessary to isolate this compound.
Protocol 4.1: Column Chromatography
-
Adsorbent: Use silica (B1680970) gel (100-200 mesh) as the stationary phase. Prepare a slurry of the silica gel in the initial mobile phase solvent and pack it into a glass column.
-
Sample Loading: Adsorb the concentrated crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding ethyl acetate, followed by methanol. A typical gradient could be:
-
n-Hexane:Ethyl Acetate (from 100:0 to 0:100)
-
Ethyl Acetate:Methanol (from 100:0 to 80:20)
-
-
Fraction Collection: Collect the eluate in fractions of equal volume.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Isolation: Combine the fractions that show a spot corresponding to the expected polarity of this compound. Concentrate these combined fractions to yield the isolated compound. Further purification may be required using techniques like preparative HPLC.
Flavonoid-Modulated Signaling Pathway
Flavonoids are known to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-κB) signaling pathway. This pathway is a key regulator of the inflammatory response.
Figure 1. Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Conclusion
This document provides a comprehensive, though theoretical, framework for the extraction and isolation of this compound from Viola tianshanica. The presented protocols are based on established methodologies for flavonoid extraction and offer a starting point for further research. Experimental validation and optimization of these protocols are necessary to confirm the presence of this compound and to develop an efficient and scalable purification process. The potential modulation of key signaling pathways, such as NF-κB, by compounds from V. tianshanica underscores the importance of further phytochemical and pharmacological investigation of this traditional medicinal plant.
References
- 1. researchgate.net [researchgate.net]
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Plant Flavonoids: Chemical Characteristics and Biological Activity [mdpi.com]
- 6. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
Application Note: Development of an In Vitro Anti-Inflammatory Assay for Floramanoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The identification of novel anti-inflammatory agents is a key objective in drug discovery. Natural products are a rich source of bioactive compounds with therapeutic potential. This application note provides a detailed framework for developing an in vitro assay to evaluate the anti-inflammatory properties of Floramanoside D, a novel natural compound.
The primary model for this assay is the stimulation of murine macrophage cells (RAW 264.7) with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages. This response includes the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3][4] The production of these mediators is largely regulated by the activation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7][8][9][10]
This document outlines the protocols to quantify the inhibitory effects of this compound on these inflammatory markers and provides a basis for investigating its mechanism of action by targeting the NF-κB and MAPK signaling cascades.
Key Experimental Workflow
The following diagram illustrates the overall workflow for assessing the anti-inflammatory potential of this compound.
Caption: Experimental workflow for evaluating this compound.
Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reagents and antibodies for Western blotting (specific to NF-κB and MAPK pathways)
-
96-well cell culture plates
-
Microplate reader
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 104 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid cytotoxicity.
-
Pre-treatment: After 24 hours of incubation, replace the old medium with fresh medium containing various concentrations of this compound. Include a vehicle control group treated with medium containing the same final concentration of DMSO.
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Following the pre-treatment, add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control group).
-
Final Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for the measurement of NO, PGE2, and cytokines. Store the supernatant at -80°C until analysis.
Protocol 2: Nitric Oxide (NO) Assay (Griess Assay)
Nitric oxide production is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant.
-
Standard Preparation: Prepare a standard curve using sodium nitrite (0-100 µM) in fresh culture medium.
-
Griess Reaction: Add 50 µL of the collected cell supernatant and standards to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples using the standard curve.
Protocol 3: Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) ELISAs
The levels of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Kit Preparation: Bring all ELISA kit reagents to room temperature. Prepare wash buffers and standards according to the manufacturer's instructions.
-
Standard Curve: Prepare a serial dilution of the respective standards provided in the kit to generate a standard curve.
-
Assay Procedure:
-
Add 100 µL of standards, controls, and collected cell supernatants to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate as per the kit's protocol (typically 1-2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate as specified.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., HRP-conjugate) and incubate.
-
Perform a final wash.
-
Add the substrate solution (e.g., TMB) and incubate in the dark for color development.[22]
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculation: Determine the concentration of PGE2, TNF-α, IL-6, or IL-1β in the samples by interpolating from the respective standard curve.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | NO Concentration (µM) ± SD | % Inhibition |
| Control (Unstimulated) | - | Value | - |
| LPS (1 µg/mL) | - | Value | 0% |
| LPS + this compound | X | Value | Value |
| LPS + this compound | Y | Value | Value |
| LPS + this compound | Z | Value | Value |
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | PGE2 Concentration (pg/mL) ± SD | % Inhibition |
| Control (Unstimulated) | - | Value | - |
| LPS (1 µg/mL) | - | Value | 0% |
| LPS + this compound | X | Value | Value |
| LPS + this compound | Y | Value | Value |
| LPS + this compound | Z | Value | Value |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Control (Unstimulated) | - | Value | Value | Value |
| LPS (1 µg/mL) | - | Value | Value | Value |
| LPS + this compound | X | Value | Value | Value |
| LPS + this compound | Y | Value | Value | Value |
| LPS + this compound | Z | Value | Value | Value |
Investigation of Molecular Mechanism
To elucidate the mechanism of action of this compound, its effect on the NF-κB and MAPK signaling pathways can be investigated using Western blotting. These pathways are central to the production of inflammatory mediators.[5][8][26][27]
NF-κB Signaling Pathway
The canonical NF-κB pathway is activated by various inflammatory stimuli, leading to the expression of numerous pro-inflammatory genes.[5][8][27]
Caption: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, plays a crucial role in transmitting extracellular signals to regulate cellular processes like inflammation.[6][7]
Caption: Overview of MAPK signaling pathways.
Conclusion
This application note provides a comprehensive guide for the initial in vitro evaluation of the anti-inflammatory properties of this compound. By quantifying its inhibitory effects on key inflammatory mediators and investigating its impact on the NF-κB and MAPK signaling pathways, researchers can gain significant insights into its therapeutic potential. The presented protocols are robust and can be adapted for screening other novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice | PLOS One [journals.plos.org]
- 3. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 10. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifetechindia.com [lifetechindia.com]
- 15. benchchem.com [benchchem.com]
- 16. arborassays.com [arborassays.com]
- 17. raybiotech.com [raybiotech.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. arigobio.cn [arigobio.cn]
- 21. ELISA of serum TNF-α, IL-1β, IL-10, and IL-6 concentrations [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. fn-test.com [fn-test.com]
- 26. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 27. creative-diagnostics.com [creative-diagnostics.com]
Application Note: A Comprehensive Guide to Cell-Based Assays for Evaluating Floramanoside D Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction Floramanoside D is a novel, naturally-occurring compound with therapeutic potential. A critical step in the preclinical evaluation of any new compound is the characterization of its cytotoxic effects. This application note provides a detailed overview and step-by-step protocols for a panel of robust cell-based assays designed to quantify the cytotoxicity of this compound. The assays described herein measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis. Utilizing these methods will enable researchers to determine the dose-dependent cytotoxic profile of this compound and gain insights into its mechanism of action.
1. Principles of Cytotoxicity Assays
A multi-parametric approach is recommended to accurately assess cytotoxicity. This note details four common assays:
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[1][3] The quantity of formazan is directly proportional to the number of viable cells.[3]
-
LDH Release Assay (Cell Membrane Integrity): This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[4][5] The amount of LDH released is proportional to the number of lysed or dead cells.[6]
-
Annexin V/PI Staining (Apoptosis Detection): This flow cytometry-based assay identifies cells undergoing apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[7] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of healthy, early apoptotic, and late apoptotic/necrotic cells.[7][8][9]
-
Caspase-3 Activity Assay (Apoptosis Execution): Caspase-3 is a key executioner caspase that is activated during apoptosis.[10] This assay uses a labeled substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified spectrophotometrically.[11][12] The increase in caspase-3 activity is a hallmark of apoptosis.
Experimental Workflow & Protocols
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for assessing this compound cytotoxicity.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for determining cell viability.[1][3][13][14][15]
Materials:
-
96-well flat-bottom plates
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or SDS-HCl solution)[14][15]
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (negative control) and untreated wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[1][15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce MTT to purple formazan crystals.[3][14]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3][15]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13][15] Read the absorbance at 590 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[6][16][17]
Materials:
-
96-well plates
-
LDH Assay Kit (containing substrate mix and assay buffer)
-
Lysis Buffer (for maximum LDH release control)
-
Stop Solution
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with Lysis Buffer 45 minutes before the end of incubation.[17]
-
Medium Background Control: Medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[16][17]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer’s instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[17]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Vehicle Control LDH) / (Maximum LDH - Vehicle Control LDH)] * 100
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[7][8]
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[7][9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8]
Protocol 4: Colorimetric Caspase-3 Activity Assay
This protocol quantifies the activity of executioner caspase-3.[11][12]
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate)
-
96-well plates
-
Microplate reader (absorbance at 400-405 nm)
Procedure:
-
Cell Seeding and Treatment: Induce apoptosis by treating cells with this compound as described previously.
-
Cell Lysis: Collect 1-5 x 10^6 cells by centrifugation. Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[11][18]
-
Lysate Collection: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: Load 50-200 µg of protein per well into a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Reagent Addition: Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.[12]
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate.[12]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[11][12]
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 100.0 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 10 | 75.6 ± 3.8 |
| 50 | 48.9 ± 2.9 |
| 100 | 22.1 ± 2.2 |
| IC50 (µM) | 51.2 |
Table 2: Membrane Damage Induced by this compound (LDH Assay)
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 2.1 ± 0.8 |
| 1 | 5.3 ± 1.1 |
| 10 | 18.7 ± 2.5 |
| 50 | 42.5 ± 3.6 |
| 100 | 71.4 ± 4.9 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Assay)
| Concentration (µM) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| 0 (Vehicle) | 94.2 ± 2.1 | 3.1 ± 0.5 | 2.7 ± 0.4 |
| 50 | 55.8 ± 3.3 | 28.5 ± 2.8 | 15.7 ± 1.9 |
| 100 | 25.1 ± 2.9 | 45.3 ± 3.5 | 29.6 ± 2.6 |
Table 4: Caspase-3 Activation by this compound
| Concentration (µM) | Fold Increase in Caspase-3 Activity (vs. Vehicle) |
|---|---|
| 0 (Vehicle) | 1.0 |
| 50 | 4.8 ± 0.6 |
| 100 | 8.2 ± 0.9 |
Hypothesized Signaling Pathway
Many natural compounds, such as flavonoids, induce apoptosis by modulating key signaling pathways that regulate cell survival and death.[19][20][21][22] The diagram below illustrates a potential mechanism by which this compound may induce apoptosis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. scispace.com [scispace.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biogot.com [biogot.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. abcam.com [abcam.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. mpbio.com [mpbio.com]
- 19. mdpi.com [mdpi.com]
- 20. The Effects and Mechanisms of Flavonoids on Cancer Prevention and Therapy: Focus on Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flavonoids as promising molecules in the cancer therapy: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Floramanoside D: A Promising Inhibitor of Aldose Reductase for Mitigating Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floramanoside D, a flavonol glycoside, has emerged as a significant subject of interest in the field of drug discovery due to its potent inhibitory activity against aldose reductase.[1][2] Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that becomes particularly active during periods of hyperglycemia. Under such conditions, the enzyme converts excess glucose into sorbitol. This accumulation of sorbitol, along with the subsequent oxidative stress, is a key contributor to the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. The inhibition of aldose reductase, therefore, represents a promising therapeutic strategy for the prevention and management of these debilitating conditions. This document provides detailed application notes and protocols for the investigation of this compound as an aldose reductase inhibitor.
Quantitative Data
The inhibitory potential of this compound against aldose reductase has been quantified, providing a basis for its further investigation and development.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Aldose Reductase | 2.2 µM | [1][2] |
Signaling Pathway
Aldose reductase is a critical enzyme in the polyol pathway. Under hyperglycemic conditions, the increased flux through this pathway leads to several downstream cellular consequences. The accumulation of sorbitol creates osmotic stress. Furthermore, the consumption of NADPH during the conversion of glucose to sorbitol depletes this crucial cofactor, which is essential for regenerating the cellular antioxidant glutathione. This depletion leads to increased oxidative stress. The activation of the polyol pathway has also been linked to the activation of protein kinase C (PKC) and the transcription factor nuclear factor-kappa B (NF-κB), both of which are involved in inflammatory and pathological processes associated with diabetic complications. By inhibiting aldose reductase, this compound can potentially mitigate these detrimental signaling events.
References
Application Note and Protocol: Assessment of the Anti-Allergic Effects of Floramanoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic diseases, such as asthma, allergic rhinitis, and atopic dermatitis, are characterized by a type I hypersensitivity reaction mediated by immunoglobulin E (IgE). Mast cells are central players in the allergic inflammatory cascade. Upon allergen cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface, a complex signaling cascade is initiated, leading to degranulation and the release of pre-formed mediators (e.g., histamine, β-hexosaminidase) and the de novo synthesis of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-4, IL-6). These mediators are responsible for the clinical manifestations of allergic reactions.
Floramanoside D, a flavonoid glycoside, has been identified as a compound of interest for its potential therapeutic properties. Flavonoids, a broad class of plant polyphenols, have been reported to possess anti-allergic activities by inhibiting mast cell activation. This application note provides a comprehensive protocol to assess the anti-allergic effects of this compound using a combination of in vitro and in vivo models. The described assays will enable researchers to evaluate the inhibitory potential of this compound on mast cell degranulation, cytokine production, and IgE-mediated passive cutaneous anaphylaxis. Furthermore, a protocol for investigating the compound's effect on key intracellular signaling pathways is included to elucidate its mechanism of action.
Overall Assessment Strategy
The protocol is designed to systematically evaluate the anti-allergic properties of this compound, from cellular assays to a preclinical animal model, and to investigate its molecular mechanism.
Caption: Overall workflow for assessing the anti-allergic effects of this compound.
Experimental Protocols
In Vitro Assessment of Anti-Allergic Effects in RBL-2H3 Cells
The rat basophilic leukemia (RBL-2H3) cell line is a widely used model for studying mast cell degranulation and IgE-mediated allergic responses.
1.1. Cell Culture and Sensitization
-
Cell Line: RBL-2H3 (ATCC® CRL-2256™)
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1 mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Sensitization: Seed RBL-2H3 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well. Incubate overnight. Sensitize the cells with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 24 hours.
1.2. β-Hexosaminidase Release Assay (Degranulation)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
-
Reagents:
-
Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, pH 7.2)
-
DNP-Human Serum Albumin (HSA) (1 µg/mL)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5)
-
Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)
-
0.1% Triton X-100
-
-
Protocol:
-
After sensitization, wash the cells twice with Siraganian buffer.
-
Add 160 µL of Siraganian buffer to each well.
-
Add 20 µL of this compound at various concentrations (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) and incubate for 30 minutes at 37°C.
-
Add 20 µL of DNP-HSA (1 µg/mL) to stimulate degranulation. For the negative control, add buffer instead.
-
Incubate for 1 hour at 37°C.
-
To determine total β-hexosaminidase release, lyse untreated cells with 200 µL of 0.1% Triton X-100.
-
Centrifuge the plate at 400 x g for 10 minutes at 4°C.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG substrate solution to each well.
-
Incubate for 1 hour at 37°C.
-
Add 200 µL of stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
% Release = (OD_Sample - OD_Blank) / (OD_TotalLysis - OD_Blank) x 100
-
Calculate the IC50 value of this compound.
-
1.3. Cytokine Release Assay (TNF-α and IL-4)
This protocol measures the secretion of the pro-inflammatory cytokines TNF-α and IL-4 using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Sensitize RBL-2H3 cells in a 24-well plate as described in section 1.1.
-
Wash the cells twice with culture medium.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with DNP-HSA (1 µg/mL) for 6 hours.
-
Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Quantify the levels of TNF-α and IL-4 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[1][2]
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the samples.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
In Vivo Assessment of Anti-Allergic Effects
2.1. Passive Cutaneous Anaphylaxis (PCA) Model in Mice
The PCA model is a classic in vivo assay for type I hypersensitivity reactions.[3][4][5][6]
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Reagents:
-
Anti-DNP-IgE
-
DNP-HSA
-
Evans blue dye (0.5% in saline)
-
-
Protocol:
-
Inject 50 ng of anti-DNP-IgE in 20 µL of saline intradermally into the right ear of each mouse. Inject 20 µL of saline into the left ear as a control.
-
After 24 hours, administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle orally.
-
One hour after drug administration, intravenously inject 250 µg of DNP-HSA mixed with 0.5% Evans blue dye in 200 µL of saline.
-
Thirty minutes after the challenge, euthanize the mice and excise the ears.
-
Immerse the ears in 1 mL of formamide (B127407) and incubate at 63°C for 24 hours to extract the Evans blue dye.
-
Measure the absorbance of the formamide solution at 620 nm.
-
-
Data Analysis:
-
The amount of extravasated Evans blue dye is proportional to the intensity of the allergic reaction.
-
Calculate the percentage of inhibition of the allergic reaction by this compound compared to the vehicle control group.
-
Investigation of the Mechanism of Action
3.1. Western Blot Analysis of Signaling Proteins
This protocol examines the effect of this compound on the phosphorylation of key signaling molecules in the FcεRI-mediated mast cell activation pathway.
Caption: IgE-mediated mast cell activation signaling pathway.
-
Protocol:
-
Sensitize RBL-2H3 cells as described in section 1.1.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with DNP-HSA for 15 minutes.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Syk, Syk, phospho-PLCγ, PLCγ, phospho-p38, and p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Effect of this compound on β-Hexosaminidase Release from IgE-Antigen Stimulated RBL-2H3 Cells
| Treatment | Concentration (µM) | β-Hexosaminidase Release (%) | Inhibition (%) |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| This compound | 1 | 40.1 ± 2.8 | 11.3 |
| This compound | 10 | 28.5 ± 2.2 | 36.9 |
| This compound | 50 | 15.8 ± 1.9 | 65.0 |
| This compound | 100 | 8.3 ± 1.1 | 81.6 |
| IC50 | 35.7 µM |
Data are presented as mean ± SD (n=3).
Table 2: Effect of this compound on TNF-α and IL-4 Production in IgE-Antigen Stimulated RBL-2H3 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | Inhibition (%) | IL-4 (pg/mL) | Inhibition (%) |
| Vehicle Control | - | 850.4 ± 65.2 | - | 120.7 ± 10.5 | - |
| This compound | 10 | 695.8 ± 50.1 | 18.2 | 98.3 ± 8.9 | 18.5 |
| This compound | 50 | 420.1 ± 33.7 | 50.6 | 62.1 ± 5.4 | 48.5 |
| This compound | 100 | 215.9 ± 20.4 | 74.6 | 35.8 ± 3.1 | 70.3 |
Data are presented as mean ± SD (n=3).
Table 3: Effect of this compound on Passive Cutaneous Anaphylaxis (PCA) in Mice
| Treatment | Dose (mg/kg) | Evans Blue Extravasation (µ g/ear ) | Inhibition (%) |
| Vehicle Control | - | 25.8 ± 2.1 | - |
| This compound | 10 | 20.1 ± 1.8 | 22.1 |
| This compound | 25 | 14.3 ± 1.5 | 44.6 |
| This compound | 50 | 9.7 ± 1.1 | 62.4 |
Data are presented as mean ± SD (n=5).
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the anti-allergic properties of this compound. By employing a combination of in vitro and in vivo assays, researchers can effectively screen for inhibitory activity on mast cell degranulation and allergic inflammation, and further elucidate the underlying molecular mechanisms. The successful application of these protocols will provide critical data to support the potential development of this compound as a novel therapeutic agent for the treatment of allergic diseases.
References
- 1. content.abcam.com [content.abcam.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. criver.com [criver.com]
- 4. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Molecular Docking Studies of Floramanoside D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Floramanoside D, a flavonoid glycoside, in molecular docking studies to explore its potential therapeutic applications. The protocols outlined below are based on established best practices for natural product docking and are designed to be adaptable to various research objectives.
Introduction to this compound and its Therapeutic Potential
This compound is a flavonoid, a class of natural compounds known for a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The structural complexity and diverse functional groups of flavonoids like this compound allow them to interact with a variety of biological targets, making them promising candidates for drug discovery.[4][5][6] Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns.[6][7] This information is invaluable for identifying potential protein targets of this compound and elucidating its mechanism of action at a molecular level.
Applications in Drug Discovery
Molecular docking studies of this compound can be instrumental in:
-
Virtual Screening: Screening large libraries of proteins to identify potential binding targets for this compound.[5]
-
Hit-to-Lead Optimization: Guiding the chemical modification of this compound to improve its binding affinity and selectivity for a specific target.
-
Mechanism of Action Studies: Understanding the molecular interactions between this compound and its target protein to elucidate its biological function.
-
Drug Repurposing: Investigating if this compound can bind to targets of known therapeutic relevance for other diseases.
Key Experimental Protocols
A successful molecular docking study involves a series of well-defined steps, from data preparation to results analysis. The following protocols provide a detailed methodology for conducting molecular docking of this compound.
Protocol 1: Ligand and Protein Preparation
This protocol outlines the essential steps for preparing the this compound structure and the target protein for docking.
| Step | Procedure | Software/Tools | Notes |
| 1.1 | Ligand Structure Preparation | PubChem, ChemDraw, Open Babel | Obtain the 3D structure of this compound. If the 3D structure is not available, it can be generated from its 2D representation and subsequently energy minimized. |
| 1.2 | Protein Structure Selection and Preparation | Protein Data Bank (PDB) | Select a high-resolution crystal structure of the target protein from the PDB. Remove water molecules, heteroatoms, and any co-crystallized ligands. |
| 1.3 | Protonation and Charge Assignment | PDB2PQR, PROPKA | Add hydrogen atoms to the protein and ligand structures and assign appropriate protonation states at a physiological pH (e.g., 7.4). |
| 1.4 | File Format Conversion | AutoDockTools, PyRx | Convert the prepared ligand and protein files into the appropriate format (e.g., PDBQT) required by the docking software. |
Protocol 2: Molecular Docking Simulation
This protocol describes the process of running the docking simulation using common software packages.
| Step | Procedure | Software/Tools | Notes |
| 2.1 | Grid Box Definition | AutoDockTools, PyRx | Define the search space (grid box) for the docking simulation. The grid box should encompass the active site of the target protein. |
| 2.2 | Docking Algorithm Selection | AutoDock Vina, GOLD | Choose an appropriate docking algorithm. For initial screening, a faster algorithm like AutoDock Vina is suitable. For more accurate binding pose prediction, more sophisticated algorithms can be used. |
| 2.3 | Execution of Docking | Command Line, Software GUI | Run the docking simulation. The number of binding modes to be generated and the exhaustiveness of the search can be specified. |
| 2.4 | Output Analysis | Docking Software Output | The software will generate a set of possible binding poses for this compound in the protein's active site, along with their corresponding binding affinities (usually in kcal/mol). |
Protocol 3: Post-Docking Analysis and Validation
This protocol details the steps for analyzing and validating the docking results.
| Step | Procedure | Software/Tools | Notes |
| 3.1 | Binding Pose Analysis | PyMOL, Discovery Studio | Visualize the predicted binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein. |
| 3.2 | Re-docking and Cross-docking | Docking Software | To validate the docking protocol, re-dock the co-crystallized ligand into the protein's active site and compare the predicted pose with the experimental one. Cross-docking involves docking a known inhibitor into the target protein. |
| 3.3 | Molecular Dynamics (MD) Simulation | GROMACS, AMBER | Perform MD simulations to assess the stability of the this compound-protein complex over time. |
| 3.4 | Binding Free Energy Calculation | MM/PBSA, MM/GBSA | Calculate the binding free energy of the complex to obtain a more accurate estimation of the binding affinity.[8] |
Data Presentation
Quantitative data from molecular docking and post-docking analyses should be summarized in clear and concise tables for easy comparison.
Table 1: Molecular Docking Results for this compound against Target Proteins
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| Protein A (XXXX) | -9.5 | Tyr123, Asp234, Phe345 | 4 |
| Protein B (YYYY) | -8.2 | Arg56, Glu189 | 3 |
| Protein C (ZZZZ) | -7.8 | Val78, Leu90 | 1 |
Table 2: Post-Docking Analysis of this compound-Protein A Complex
| Analysis | Metric | Value |
| MD Simulation | RMSD (Å) | 1.5 ± 0.3 |
| Binding Free Energy | ΔG_bind (kcal/mol) | -12.8 |
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: Workflow for the molecular docking study of this compound.
References
- 1. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Flavonoids: Chemical Characteristics and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking for virtual screening of natural product databases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. revista.nutricion.org [revista.nutricion.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Harnessing Brazilian biodiversity database: identification of flavonoids as potential inhibitors of SARS-CoV-2 main protease using computational approaches and all-atom molecular dynamics simulation [frontiersin.org]
Application Notes and Protocols: Solubility of Floramanoside D in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floramanoside D is a flavonoid glycoside, a class of natural products known for their diverse biological activities. Understanding the solubility of this compound in common laboratory solvents is critical for a wide range of applications, including extraction, purification, formulation development, and in vitro/in vivo studies. This document provides an overview of the expected solubility of this compound based on the general characteristics of flavonoid glycosides and outlines protocols for its experimental determination.
Predicted Solubility Profile
The solubility of flavonoid glycosides is largely determined by the polarity of the solvent and the structure of the compound itself. The sugar moiety (glycoside) increases polarity and water solubility, while the flavonoid backbone (aglycone) contributes to solubility in organic solvents.[3][4]
A qualitative prediction of this compound solubility in common laboratory solvents is summarized in the table below.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Soluble | The glycosidic moiety is expected to form strong hydrogen bonds with water. |
| Methanol | Polar Protic | Soluble | Methanol is a polar alcohol capable of hydrogen bonding with the hydroxyl and glycosidic groups. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capacity should facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of polar and nonpolar compounds.[5] |
| Ethyl Acetate (B1210297) | Moderately Polar Aprotic | Sparingly Soluble to Insoluble | Ethyl acetate is less polar and lacks hydrogen bond donating ability, making it a poorer solvent for highly polar glycosides.[3] |
Experimental Protocols
To obtain precise quantitative solubility data for this compound, the following experimental protocol is recommended.
Protocol 1: Saturated Solution Method for Quantitative Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected laboratory solvents (e.g., water, methanol, ethanol, DMSO, ethyl acetate)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The exact amount should be enough to ensure that undissolved solid remains after reaching equilibrium.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound. A pre-established calibration curve of this compound should be used for accurate quantification.
-
Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Signaling Pathway Considerations
While the direct signaling pathways of this compound are not yet elucidated, flavonoids, in general, are known to interact with various cellular signaling cascades. Their antioxidant properties can modulate pathways sensitive to oxidative stress, such as the Nrf2-ARE pathway. Furthermore, some flavonoids have been shown to inhibit protein kinases involved in cell proliferation and inflammation. The solubility of this compound is a critical factor in ensuring its bioavailability in cell-based assays designed to investigate these pathways.
The diagram below illustrates a generalized signaling pathway that flavonoids are known to influence.
Caption: Generalized signaling pathway influenced by flavonoids.
References
Application Notes and Protocols for the Structural Elucidation of Floramanoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Floramanoside D is a flavonol glycoside isolated from the flowers of Abelmoschus manihot.[1] This natural product has garnered interest within the scientific community due to its potential therapeutic properties, including antioxidant and aldose reductase inhibitory activities.[1][2] The structural elucidation of novel compounds like this compound is a critical step in natural product drug discovery, enabling a deeper understanding of its structure-activity relationships and providing a basis for further pharmacological evaluation.
This document provides a detailed overview of the techniques and protocols employed in the structural determination of this compound, serving as a comprehensive guide for researchers in the field. The methodologies described herein encompass the isolation of the compound from its natural source and the subsequent spectroscopic and spectrometric analyses required for its complete structural characterization.
Chemical and Biological Data of this compound
The fundamental chemical properties and reported biological activities of this compound are summarized below.
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 1487423-55-1 | [3][4] |
| Molecular Formula | C28H32O16 | [5][6] |
| Source | Flowers of Abelmoschus manihot | [1] |
| Compound Type | Flavonol Glycoside | [3][4] |
| Biological Activity | IC50 / SC50 | Reference |
| Aldose Reductase Inhibition | 2.2 µM | [3][4] |
| DPPH Radical Scavenging | 12.5 µM | [3][4] |
Experimental Workflow for Structural Elucidation
The overall process for the structural elucidation of this compound, from the plant material to the final identified structure, is outlined in the following workflow diagram.
Experimental Protocols
Detailed methodologies for the key experiments involved in the isolation and structural elucidation of this compound are provided below. These protocols are based on established techniques for the analysis of flavonoid glycosides.
Isolation of this compound
This protocol outlines a general procedure for the extraction and isolation of flavonoid glycosides from Abelmoschus manihot flowers.
a. Extraction:
-
Air-dry the flowers of Abelmoschus manihot at room temperature and grind them into a fine powder.
-
Macerate the powdered plant material with 95% ethanol (B145695) (EtOH) at a 1:10 (w/v) ratio for 24 hours at room temperature.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
b. Fractionation:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Concentrate each fraction to dryness. The flavonoid glycosides are typically enriched in the EtOAc and n-BuOH fractions.
c. Chromatographic Purification:
-
Subject the bioactive fraction (e.g., the n-BuOH fraction) to column chromatography on a silica (B1680970) gel or macroporous resin column.
-
Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform (B151607) and methanol (B129727) or ethyl acetate and methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Pool the fractions containing this compound and further purify them using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
High-Resolution Mass Spectrometry (HRESI-MS)
This protocol describes the use of HRESI-MS to determine the molecular formula and fragmentation pattern of this compound.
a. Sample Preparation:
-
Dissolve a small amount of purified this compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to a final concentration of 1-10 µg/mL with the mobile phase.
b. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ion modes should be used to obtain comprehensive fragmentation information.
-
Mass Range: Scan from m/z 100 to 1000.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas: Nitrogen, at a flow rate of 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
c. Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]+ or [M-H]-) to calculate the elemental composition and molecular formula.
-
Analyze the tandem MS (MS/MS) fragmentation pattern to identify the aglycone and sugar moieties. For this compound, characteristic losses of galactose and xylose units from the molecular ion would be expected.
| Ion | m/z (Observed) | Interpretation |
| [M-H]- | - | Deprotonated molecular ion |
| [M-H-gal-xyl]- | - | Loss of galactose and xylose residues |
(Note: Specific m/z values from the original publication are not available in the search results.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol details the acquisition of 1D and 2D NMR spectra for the structural elucidation of this compound.
a. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent, such as methanol-d4 (B120146) (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
b. Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
1D NMR: ¹H NMR and ¹³C NMR.
-
2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
-
c. Data Analysis:
-
¹H NMR: Assign the proton signals of the flavonoid skeleton and the sugar moieties. The chemical shifts, multiplicities, and coupling constants provide information about the connectivity of protons.
-
¹³C NMR: Assign the carbon signals of the aglycone and sugar units.
-
COSY: Identify proton-proton couplings within the same spin system, which helps to establish the structure of the sugar rings and the substitution pattern of the aromatic rings.
-
HSQC: Correlate proton signals with their directly attached carbon atoms.
-
HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the linkages between the sugar units and the aglycone, as well as the overall connectivity of the molecule.
(Note: The specific ¹H and ¹³C NMR chemical shifts and 2D NMR correlations for this compound from the primary literature are not available in the provided search results. The structural elucidation would have relied on a detailed analysis of these data to confirm the identity and connectivity of all atoms in the molecule.)
Data Interpretation and Structure Determination
The collective analysis of the data obtained from the aforementioned techniques allows for the unambiguous structural elucidation of this compound.
-
Molecular Formula Determination: The accurate mass measurement from HRESI-MS provides the elemental composition, C28H32O16.
-
Identification of the Aglycone and Sugar Moieties: The ¹H and ¹³C NMR spectra, in conjunction with MS fragmentation data, would reveal the presence of a flavonol aglycone and two sugar units. The characteristic signals in the NMR spectra would identify the sugars as galactose and xylose.
-
Determination of Connectivity: 2D NMR experiments are pivotal in establishing the complete structure.
-
COSY correlations would confirm the proton sequences within each sugar ring.
-
HSQC would assign the carbons directly bonded to each proton.
-
HMBC correlations would establish the long-range connectivities, including the crucial linkages between the anomeric protons of the sugars and the carbons of the aglycone, as well as the linkage between the two sugar units.
-
Through this systematic approach, the complete structure of this compound can be confidently determined. For the definitive and detailed spectroscopic data, researchers are directed to the primary literature: Zhang Y, et al., Antioxidative flavonol glycosides from the flowers of Abelmouschus manihot. J Nat Med. 2013 Jan;67(1):78-85.
References
- 1. Traditional Uses, Chemical Constituents, Biological Properties, Clinical Settings, and Toxicities of Abelmoschus manihot L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Flavonoid Extraction from Abelmoschus manihot Flowers Using Ultrasonic Techniques: Predictive Modeling through Response Surface Methodology and Deep Neural Network and Biological Activity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ukm.my [ukm.my]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Floramanoside D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Floramanoside D, with a particular focus on addressing issues of low yield.
Troubleshooting Guide: Overcoming Low Yield in this compound Synthesis
Low yields in the synthesis of complex oligosaccharides like this compound are a common challenge.[1][2][3] This guide provides a structured approach to identifying and resolving potential issues in your synthetic strategy.
Question: My overall yield for the multi-step synthesis of this compound is significantly lower than expected. How can I identify the problematic step?
Answer: A systematic, step-by-step analysis of your synthetic route is crucial. We recommend the following workflow:
Caption: A logical workflow for troubleshooting low yields in multi-step synthesis.
Question: The key glycosylation step to form the disaccharide backbone of this compound is resulting in a low yield and a mixture of anomers. What can I do?
Answer: The stereoselective formation of glycosidic bonds is a primary challenge in oligosaccharide synthesis.[4] For the crucial glycosylation step, consider the following troubleshooting strategies:
-
Donor & Acceptor Reactivity: The reactivity of both the glycosyl donor and acceptor is critical. Ensure the protecting groups on your acceptor hydroxyl are not overly deactivating. Conversely, your glycosyl donor must be sufficiently reactive under the chosen conditions.
-
Leaving Group on Donor: The choice of leaving group on the anomeric carbon of the donor significantly influences reactivity and stereoselectivity. Consider screening different leaving groups (e.g., trichloroacetimidates, thioglycosides, phosphates).
-
Promoter/Activator: The promoter or activator is key to controlling the reaction. The choice of promoter is often linked to the leaving group. For example, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is commonly used for trichloroacetimidate (B1259523) donors. The stoichiometry of the promoter can also be optimized.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Nitrile solvents like acetonitrile (B52724) can favor the formation of 1,2-trans glycosidic linkages through neighboring group participation. Non-participating solvents like dichloromethane (B109758) (DCM) may be necessary for 1,2-cis linkages.
-
Temperature Control: Glycosylation reactions are often highly sensitive to temperature. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can improve stereoselectivity and minimize side reactions.
Here is a table summarizing potential optimization strategies for a problematic glycosylation step:
| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Alternative) | Expected Outcome |
| Glycosyl Donor | Per-O-benzylated fucose with anomeric acetate | Per-O-benzylated fucose with anomeric trichloroacetimidate | Per-O-silylated fucose with anomeric thioethyl group | Increased reactivity and better stereocontrol |
| Promoter | TMSOTf (0.1 eq) | TMSOTf (0.2 eq) | N-Iodosuccinimide (NIS)/TfOH | Fine-tuning activation for optimal yield |
| Solvent | Dichloromethane (DCM) | Diethyl Ether | Acetonitrile | Improved α/β selectivity |
| Temperature | 0 °C to rt | -40 °C to -20 °C | -78 °C to -40 °C | Reduced side products and anomerization |
| Additives | None | 4 Å Molecular Sieves | N/A | Removal of trace water to prevent hydrolysis of the donor |
| Observed Yield | 35% (α:β = 1:1) | Target: >70% (α:β > 5:1) | Target: >70% (α:β > 5:1) |
Question: I am observing significant decomposition of my starting materials or product during the reaction. What could be the cause?
Answer: Decomposition can arise from several factors:
-
Reagent Purity: Ensure all reagents, especially the promoter and any additives, are of high purity and handled under anhydrous conditions. Trace acid or water can lead to undesired side reactions.
-
Protecting Group Stability: The protecting groups used must be stable to the reaction conditions. For example, acid-labile protecting groups like trityl or silyl (B83357) ethers may be cleaved by Lewis acid promoters.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to the degradation of sensitive compounds. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of this compound to monitor for yield loss?
A1: The most critical steps are typically the glycosylation reactions that form the inter-glycosidic linkages.[4] These reactions are often challenging to control in terms of stereoselectivity and yield. Additionally, deprotection steps, particularly the final global deprotection, can lead to significant yield loss if not optimized.
Q2: Are there any chemo-enzymatic methods that can be applied to improve the yield of this compound synthesis?
A2: Yes, chemo-enzymatic approaches can be very effective.[1][2] For instance, a key glycosidic linkage could be formed using a specific glycosyltransferase enzyme. This can offer high stereoselectivity and yield, often under milder reaction conditions than purely chemical methods.
Q3: How can I improve the purification of my intermediates and final product to minimize yield loss?
A3: Purification of polar, poly-hydroxylated compounds like this compound and its precursors can be challenging.
-
Chromatography: Normal-phase silica (B1680970) gel chromatography is standard for protected intermediates. For highly polar or unprotected compounds, reversed-phase chromatography (e.g., C18) or size-exclusion chromatography may be more effective.
-
Recrystallization: If your product is crystalline, recrystallization can be a highly effective method for obtaining high-purity material with minimal loss.
-
Minimize Handling: Each purification step introduces the potential for material loss. Designing a synthetic route that minimizes the number of chromatographic purifications can improve overall yield.
Experimental Protocols
Protocol 1: Optimized Glycosylation of a Protected Glucosyl Acceptor with a Fucosyl Donor
This protocol describes a representative optimized glycosylation reaction.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the protected glucosyl acceptor (1.0 eq) and freshly activated 4 Å molecular sieves.
-
Azeotropic Drying: Add anhydrous dichloromethane (DCM) and evaporate under reduced pressure. Repeat this process three times to ensure the removal of trace water.
-
Reaction Setup: Re-dissolve the acceptor and molecular sieves in anhydrous DCM. Cool the mixture to -40 °C in an acetonitrile/dry ice bath.
-
Donor Addition: In a separate flame-dried flask, dissolve the fucosyl trichloroacetimidate donor (1.5 eq) in anhydrous DCM and add it to the acceptor solution via cannula.
-
Initiation: Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Monitoring: Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC) every 30 minutes.
-
Quenching: Once the acceptor is consumed (typically 2-4 hours), quench the reaction by adding triethylamine (B128534) (Et3N) (5 eq).
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash column chromatography.
Signaling Pathways
Flavonoids, the core structure of this compound, are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects.[5][6] While the specific signaling pathways modulated by this compound are a subject of ongoing research, a plausible mechanism of action for its anti-inflammatory properties could involve the inhibition of pro-inflammatory signaling cascades such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 5. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Flavonoids: Chemical Characteristics and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Floramanoside D peak tailing in HPLC
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing with Floramanoside D during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it problematic for this compound analysis?
A1: Peak tailing is a common issue in chromatography where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Tailing is problematic because it reduces the quality of the separation, making it difficult to accurately determine the quantity of the analyte and potentially hiding smaller, co-eluting impurities.[3][4] For quantitative analysis of this compound, this can lead to unreliable and irreproducible results.[3]
Q2: What are the primary causes of peak tailing for a polar, acidic compound like this compound?
A2: For a molecule like this compound, which possesses multiple hydroxyl groups and a carboxylic acid moiety, peak tailing is often caused by secondary interactions with the stationary phase.[2] The most common cause is the interaction between the analyte and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns.[4][5] These interactions create more than one retention mechanism for the analyte, leading to a distorted peak shape.[2][3][5]
Q3: How does the mobile phase pH influence the peak shape of this compound?
A3: Mobile phase pH is a critical factor in the analysis of ionizable compounds like this compound.[6][7] The pH of the mobile phase affects the ionization state of the analyte's acidic functional groups.[6] If the mobile phase pH is close to the pKa of this compound, both the ionized and unionized forms of the molecule will be present, which can cause significant peak distortion, splitting, or tailing.[8][9][10] To achieve a sharp, symmetrical peak for an acidic compound, it is best to use a mobile phase with a pH low enough (at least 1-2 pH units below the analyte's pKa) to suppress its ionization, ensuring it is in a single, neutral form.[10][11]
Q4: I am observing peak tailing for this compound. Where should I begin troubleshooting?
A4: A systematic approach is best. Start by evaluating your mobile phase, as it is often the easiest parameter to adjust. Ensure the pH is sufficiently low (e.g., pH 2.5-3.5) to keep this compound in its protonated, non-ionized form. If adjusting the mobile phase doesn't resolve the issue, proceed to check for column problems and then potential hardware or system issues. The workflow diagram below provides a step-by-step guide.
Q5: Can the HPLC column be the source of the peak tailing?
A5: Yes, the column is a very common cause. Potential issues include:
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the column inlet, causing peak distortion.
-
Column Bed Deformation: A void at the column inlet or channels in the packing bed can lead to poor peak shape for all analytes.[1][2] This can be caused by pressure shocks or operating outside the column's recommended pH range.
-
Use of Older Columns: Older, Type A silica (B1680970) columns contain more acidic silanols and trace metal impurities, which increases the likelihood of secondary interactions and peak tailing.[3] Using a modern, high-purity, end-capped column is recommended to minimize these interactions.[2][8]
-
Blocked Inlet Frit: Debris from samples or system components can block the inlet frit, distorting the flow path and affecting all peaks.[12]
Q6: Could my sample preparation or injection technique be causing the peak tailing?
A6: Absolutely. Two common sample-related causes are:
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.[2][4] Try diluting your sample to see if the peak shape improves.
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[4][13] Whenever possible, dissolve your sample in the initial mobile phase.
Q7: All the peaks in my chromatogram are tailing, not just the one for this compound. What does this suggest?
A7: When all peaks in a chromatogram exhibit tailing, the problem is likely related to a physical or system-level issue that occurs before the separation begins.[12] The most common causes are a partially blocked column inlet frit or a void at the head of the column.[2][12] It could also indicate significant extra-column volume, caused by using tubing with an unnecessarily large internal diameter or excessive length between the injector and the detector.[8][13]
Troubleshooting Guides and Protocols
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving peak tailing issues with this compound.
References
- 1. acdlabs.com [acdlabs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. moravek.com [moravek.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromtech.com [chromtech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. support.waters.com [support.waters.com]
Technical Support Center: Optimizing Flavonoid Extraction
A Note on Floramanoside D: Initial literature searches did not yield specific information on a compound named "this compound." The following guide is based on the extraction optimization of flavonoids from Chrysanthemum species, a rich source of various flavonoid compounds. The principles and troubleshooting steps outlined here are broadly applicable to the extraction of flavonoid glycosides from plant materials and can serve as a robust starting point for developing a protocol for a specific, less-documented compound like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction efficiency of flavonoids?
A1: The extraction efficiency of flavonoids is primarily influenced by the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. The particle size of the plant material also plays a significant role.[1][2]
Q2: Which solvent system is best for extracting flavonoid glycosides?
A2: Flavonoid glycosides are generally more polar than their aglycone counterparts. Therefore, mixtures of alcohol (like ethanol (B145695) or methanol) and water are typically most effective. For instance, a 75% ethanol solution has been found to be optimal for extracting flavonoids from Chrysanthemum morifolium.[1][3]
Q3: Can high temperatures degrade flavonoids during extraction?
A3: Yes, flavonoids can be thermolabile. While higher temperatures can increase solvent viscosity and improve extraction kinetics, excessive heat can lead to the degradation of the target compounds. An optimal temperature needs to be determined experimentally, often in the range of 60-80°C for many flavonoid extractions.[1][4]
Q4: How does the particle size of the plant material affect extraction?
A4: A smaller particle size increases the surface area available for solvent contact, which can enhance extraction efficiency. However, excessively fine powders can lead to difficulties in filtration and may cause clumping, hindering solvent penetration.[2][4]
Q5: Is it better to use fresh or dried plant material for flavonoid extraction?
A5: Dried plant material is generally preferred for flavonoid extraction. The drying process removes water, which can interfere with the extraction efficiency of organic solvents, and it also allows for easier grinding to a consistent particle size. However, the drying process itself should be conducted carefully to prevent the degradation of target compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Target Flavonoid | 1. Inappropriate Solvent Polarity: The solvent may not be optimal for the specific flavonoid. 2. Suboptimal Extraction Parameters: Temperature, time, or solid-to-liquid ratio may not be ideal. 3. Degradation of Compound: Excessive heat or prolonged extraction time may be degrading the flavonoid. 4. Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant cells. | 1. Solvent Screening: Test a range of solvent polarities (e.g., different ethanol-water ratios). 2. Parameter Optimization: Systematically vary one parameter at a time (e.g., temperature from 50-90°C, time from 20-60 min) to find the optimum. 3. Temperature and Time Study: Perform extractions at a lower temperature for a shorter duration. 4. Pre-treatment: Consider using techniques like ultrasound or microwave assistance to improve cell wall disruption. |
| Co-extraction of Impurities | 1. Solvent is not selective: The chosen solvent may be dissolving a wide range of other compounds. 2. High Temperature: Higher temperatures can increase the solubility of undesirable compounds. | 1. Solvent Modification: Try a different solvent system or adjust the polarity of the current one. 2. Lower Extraction Temperature: Reduce the extraction temperature to decrease the solubility of impurities. 3. Purification Step: Incorporate a post-extraction purification step, such as solid-phase extraction (SPE) or column chromatography. |
| Inconsistent Results | 1. Heterogeneity of Plant Material: The concentration of the target flavonoid may vary between different batches of the plant material. 2. Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different outcomes. | 1. Standardize Plant Material: Use a homogenized powder from a large batch of plant material for all experiments. 2. Strict Protocol Adherence: Ensure all extraction parameters (temperature, time, solvent volume, etc.) are precisely controlled and documented for each experiment. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Flavonoids from Chrysanthemum
This protocol is based on optimized conditions for flavonoid extraction from Chrysanthemum morifolium.[1][3]
1. Sample Preparation:
-
Dry the Chrysanthemum flowers at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Grind the dried flowers into a fine powder (e.g., 40-60 mesh).
2. Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in an extraction vessel.
-
Add 25 mL of 75% ethanol (v/v) to achieve a solid-to-liquid ratio of 1:25 (g/mL).
-
Place the vessel in an ultrasonic bath.
-
Set the extraction temperature to 80°C.
-
Apply ultrasonic treatment for 35 minutes.
3. Post-Extraction Processing:
-
After extraction, cool the mixture to room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm membrane filter.
-
The filtrate is now ready for analysis (e.g., HPLC) to determine the concentration of the target flavonoid.
Protocol 2: Microwave-Assisted Extraction (MAE) of Flavonoids
This is a general protocol for MAE of flavonoids, which can be optimized for specific plant materials.
1. Sample Preparation:
-
Prepare the dried and powdered plant material as described in the UAE protocol.
2. Extraction:
-
Place 1.0 g of the powdered material into a microwave extraction vessel.
-
Add the optimized volume and concentration of the extraction solvent (e.g., 25 mL of 75% ethanol).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 500 W) and extraction time (e.g., 10 minutes). The temperature should be monitored and controlled to prevent overheating.
3. Post-Extraction Processing:
-
Follow the same post-extraction processing steps as in the UAE protocol (cooling, centrifugation, and filtration).
Data Presentation
Table 1: Optimization of Ultrasonic-Assisted Extraction Parameters for Flavonoids from Chrysanthemum morifolium
| Parameter | Range Tested | Optimal Value | Flavonoid Yield (%) | Reference |
| Ethanol Concentration | 40 - 90% | 75% | 5.24 | [1][3] |
| Extraction Temperature | 50 - 90°C | 80°C | 5.24 | [1][3] |
| Extraction Time | 20 - 50 min | 35 min | 5.24 | [1][3] |
| Solid-to-Liquid Ratio | 1:10 - 1:30 g/mL | 1:25 g/mL | 5.24 | [1][3] |
Table 2: Comparison of Different Extraction Methods for Flavonoids
| Extraction Method | Typical Solvent | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol, Water | Simple, low cost | Time-consuming, lower efficiency |
| Soxhlet Extraction | Ethanol, Methanol, Acetone | High extraction efficiency | Time-consuming, requires large solvent volumes, potential for thermal degradation |
| Ultrasonic-Assisted Extraction (UAE) | Ethanol-water mixtures | Reduced extraction time, improved efficiency, lower solvent consumption | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Ethanol-water mixtures | Very short extraction times, high efficiency, reduced solvent consumption | Requires specialized microwave equipment, potential for localized overheating |
Visualizations
Caption: Experimental workflow for flavonoid extraction.
Caption: Bioactivity of Chrysanthemum flavonoids.
References
Technical Support Center: Improving the Resolution of Floramanoside D in Chromatography
Welcome to the technical support center for the chromatographic analysis of Floramanoside D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for the analysis of this compound?
A1: For the analysis of steroidal saponins (B1172615) like this compound, a reversed-phase HPLC (RP-HPLC) method is generally recommended. A good starting point would be a C18 column with a gradient elution using a mobile phase consisting of water (often with a small amount of acid, like 0.1% formic acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727).
Q2: My this compound peak is showing significant tailing. What are the potential causes and solutions?
A2: Peak tailing for glycosidic compounds like this compound is a common issue. The primary causes include:
-
Secondary Interactions: The hydroxyl groups on the sugar moieties of this compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, influencing peak shape.
To address peak tailing, consider the following solutions:
-
Use an end-capped C18 column to minimize silanol interactions.
-
Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.
-
Reduce the sample concentration.
-
Optimize the mobile phase pH.
Q3: I am observing poor resolution between this compound and an adjacent peak. How can I improve the separation?
A3: Improving the resolution of closely eluting peaks requires a systematic approach to optimizing the chromatographic conditions. Key strategies include:
-
Optimize the Mobile Phase Gradient: A shallower gradient will increase the separation time and can significantly improve the resolution of closely eluting compounds.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Adjust the Column Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. However, ensure the temperature does not degrade the analyte.
-
Reduce the Flow Rate: A lower flow rate increases the interaction time between the analyte and the stationary phase, which can lead to better resolution.[1]
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry, such as a phenyl-hexyl or a C8 column, which will offer different selectivity.
Troubleshooting Guide: Poor Resolution of this compound
This guide provides a systematic approach to troubleshooting poor resolution in the chromatographic analysis of this compound.
Problem: Co-elution or Poor Separation (Resolution < 1.5) of this compound from Impurities or Isomers
Below is a workflow to diagnose and resolve this issue.
Caption: Troubleshooting workflow for improving this compound resolution.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard or sample in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-60% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or ELSD/MS |
| Injection Volume | 10 µL |
Protocol 2: UPLC-MS/MS Method for High-Resolution Separation of Steroidal Saponins
For complex mixtures or for separating closely related isomers, a UPLC-MS/MS method offers higher resolution and sensitivity.[2][3]
Sample Preparation:
-
Prepare a stock solution of the sample in methanol at 1 mg/mL.
-
Perform a serial dilution to the desired concentration (e.g., 1-10 µg/mL).
-
Filter through a 0.22 µm syringe filter.
Chromatographic and MS Conditions:
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-50% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive and Negative |
| MS/MS | Data-dependent acquisition |
Data Presentation: Comparison of Chromatographic Conditions
The following table summarizes typical chromatographic parameters for the analysis of steroidal saponins, which can be adapted for this compound.
| Parameter | Method 1 (HPLC) | Method 2 (UPLC) | Method 3 (Preparative) |
| Column Type | C18 | BEH C18 | C18 |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 2.1 x 100 mm, 1.7 µm | 10 x 250 mm, 10 µm |
| Mobile Phase | Water/Acetonitrile | Water/Acetonitrile | Water/Methanol |
| Modifier | 0.1% Formic Acid | 0.1% Formic Acid | 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 4.0 mL/min |
| Temperature | 30 °C | 40 °C | Ambient |
Visualization of Experimental Workflow
The following diagram illustrates a standard workflow for the analysis of this compound, from sample preparation to data analysis.
Caption: Standard experimental workflow for the analysis of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Rapid Detection and Characterization of Steroidal Saponins in the Root of Asparagus cochinchinensis by High-Performance Liquid Chromatography Coupled to Electrospray Ionization and Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Addressing solubility issues of Floramanoside D in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing common solubility challenges encountered with Floramanoside D in aqueous buffers. The information is structured to offer direct solutions and detailed protocols for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a challenge?
This compound is a saponin, a class of naturally occurring glycosides. Like many saponins (B1172615), this compound possesses an amphiphilic structure, containing both a large, complex hydrophobic (lipophilic) aglycone portion and hydrophilic sugar moieties.[1] This dual nature makes it difficult to dissolve in purely aqueous solutions, as the hydrophobic part of the molecule resists interaction with water.[1] This poor water solubility can lead to compound precipitation in experimental media, resulting in inaccurate and unreliable data.[2] While saponins are generally considered polar compounds soluble in polar solvents like water, their solubility can be highly variable and is often limited.[3]
Q2: What is the recommended first step for dissolving this compound for my experiments?
The most effective initial approach is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your final aqueous buffer. This is a standard and widely used technique for working with compounds that have poor aqueous solubility.[1]
Q3: Which organic solvent is recommended for creating a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions for cell-based assays due to its powerful ability to dissolve a wide range of compounds.[1] Ethanol is another viable option. It is critical to use a minimal amount of the organic solvent to create the stock solution and to be aware of the final solvent concentration in your assay, as high concentrations can be toxic to cells.[1]
Q4: My compound precipitates even when using a DMSO stock. What other methods can I try?
If simple co-solvency is insufficient, several other techniques can be employed to enhance the solubility of this compound:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[4][5] The solubility of acidic compounds increases at a pH above their pKa, while basic compounds are more soluble at a pH below their pKa.[4]
-
Use of Excipients (Cyclodextrins): Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules. The exterior of the cyclodextrin (B1172386) is hydrophilic, which effectively encapsulates the poorly soluble compound and increases its solubility in aqueous solutions.[1][4][6]
-
Solid Dispersion: For more advanced formulation, creating a solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate.[4]
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of stock solution into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer, even with a small percentage of co-solvent.[2] | • Decrease the final concentration of this compound in your assay.• Increase the final co-solvent (e.g., DMSO) concentration, but ensure it remains within a non-toxic range for your specific cell line by running a vehicle control experiment.[1]• Employ an alternative solubilization method, such as forming an inclusion complex with cyclodextrins (see Protocol 2).[1] |
| Inconsistent or non-reproducible bioassay results. | The compound is not fully dissolved, leading to variations in the effective concentration delivered to the cells or target.[1] | • Visually inspect your final solution for any precipitate before use.• Briefly sonicate the final diluted solution to aid dissolution.• Consider filtering the final solution through a 0.22 µm syringe filter to remove any undissolved particulates, but be aware this may lower the effective concentration if the compound is not fully solubilized. |
| Observed cell toxicity or unexpected biological effects. | The concentration of the organic co-solvent (e.g., DMSO) is too high for the cells being used. | • Reduce the final concentration of the organic solvent. A final DMSO concentration of <0.5% is generally considered safe for most cell lines, but this should be empirically determined.• Perform a vehicle control experiment with the solvent alone to distinguish between compound effects and solvent-induced toxicity. |
| Difficulty dissolving the compound even in 100% organic solvent. | This compound may have very low intrinsic solubility, or the solid form may be highly crystalline. | • Gently warm the solution (e.g., to 37°C) and use sonication or vortexing to facilitate dissolution.[1]• If the compound is crystalline, techniques to generate a more soluble amorphous form could be considered as an advanced option.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution Using an Organic Co-Solvent
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Weigh the desired amount of this compound powder and place it into a sterile vial.
-
Add a minimal volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Starting with a higher concentration provides more flexibility for dilutions.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, thaw an aliquot and perform serial dilutions into your aqueous buffer to achieve the final desired concentration immediately before use. Ensure the final DMSO concentration is kept low (e.g., <0.5%).
Protocol 2: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for increasing the aqueous solubility of this compound by forming an inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Organic solvent (e.g., Ethanol or DMSO)
-
Orbital shaker
Methodology:
-
Prepare an HP-β-CD Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution. A concentration of 10-45% (w/v) is a common starting point.[1]
-
Prepare a Concentrated this compound Stock: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) to create a high-concentration stock.
-
Form the Inclusion Complex: While vigorously vortexing the HP-β-CD solution, slowly add the this compound stock solution dropwise. The molar ratio of this compound to HP-β-CD may require optimization, but a 1:1 or 1:2 ratio is a good starting point.[1]
-
Equilibrate: Seal the container and place it on an orbital shaker at room temperature for 24-48 hours to allow for the complex to reach equilibrium.[1]
-
Clarify and Sterilize: After equilibration, centrifuge the solution to pellet any undissolved compound. The resulting supernatant, containing the solubilized complex, can be sterile-filtered through a 0.22 µm filter for use in cell-based assays.
Visualizations
Caption: Decision workflow for solubilizing this compound.
// Edges Receptor -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Converts"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Gene; Gene -> Response; Akt -> Response [label="Inhibits Apoptosis"];
// Inhibition by Flavonoid FloramanosideD -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; FloramanosideD -> Akt [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; }
Caption: PI3K/Akt pathway, a common target of flavonoids.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Floramanoside D Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Floramanoside D. The information provided is based on established knowledge of flavonoid glycoside chemistry and analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the most likely primary degradation pathway for this compound under stress conditions?
A1: this compound is a flavonol glycoside. The most probable initial degradation pathway under hydrolytic (acidic or basic) and thermal stress is the cleavage of the O-glycosidic bond.[1][2][3][4] This results in the formation of the aglycone (the flavonoid without the sugar moiety) and the corresponding sugar. Further degradation of the aglycone may occur under more severe conditions.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products would be the aglycone of this compound and its sugar component. Under oxidative, photolytic, or strong hydrolytic conditions, the aglycone itself can degrade further. This can involve the opening of the heterocyclic C-ring, leading to the formation of smaller phenolic acid derivatives.
Q3: My HPLC analysis shows a new, earlier-eluting peak after stressing my this compound sample. What could this be?
A3: In reversed-phase HPLC, a more polar compound will typically elute earlier. The aglycone degradation product is generally less polar than the parent glycoside and would be expected to have a longer retention time. An earlier eluting peak could indicate a more polar degradation product, possibly resulting from the opening of the flavonoid rings. It is also possible that if this compound is a di- or tri-glycoside, a partial hydrolysis could result in a mono-glycoside which might have a different retention time.
Q4: How can I confirm the identity of the suspected degradation products?
A4: The most effective method for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6][7] This technique provides both the molecular weight of the degradation products and their fragmentation patterns, which can be used to elucidate their structures. For unambiguous structure confirmation of novel degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[8]
Q5: I am observing poor separation between this compound and its aglycone. What can I do to improve my HPLC method?
A5: To improve the separation, you can try the following:
-
Optimize the gradient: A shallower gradient can increase the resolution between closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH of the mobile phase: The ionization state of the flavonoid's hydroxyl groups can affect retention. Using an acidic mobile phase (e.g., with 0.1% formic acid) is common for flavonoid analysis.[9]
-
Use a different column chemistry: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation observed after forced degradation studies. | Stress conditions were not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing.[10] |
| This compound is highly stable under the tested conditions. | While possible, it is important to ensure a range of orthogonal stress conditions have been applied (hydrolysis, oxidation, photolysis, thermal). | |
| Multiple unexpected peaks appear in the chromatogram. | Complex degradation pathways occurring. | Use LC-MS/MS to identify the major degradation products and propose a degradation pathway. This will help to rationalize the observed peaks. |
| Sample matrix interference. | Analyze a placebo/vehicle sample subjected to the same stress conditions to identify any peaks not related to the active pharmaceutical ingredient (API). | |
| Loss of total peak area (mass balance issues). | Degradation products are not being detected by the current analytical method. | Ensure the detection wavelength is appropriate for both the parent compound and the degradation products. Diode array detection (DAD) can be useful to check for shifts in UV maxima. |
| Degradation products are volatile or have poor chromatographic behavior. | Consider using a different analytical technique, such as gas chromatography (GC) if volatility is suspected, or modify the HPLC method to improve peak shape (e.g., adjust pH). |
Quantitative Data
The following table presents representative data on the thermal degradation of quercetin (B1663063) glycosides, which are structurally related to this compound, at 180°C. This data illustrates the typical loss of the parent glycoside over time.
| Time (minutes) | Quercetin-3-O-glucoside (% remaining) | Quercetin-3-O-rhamnoside (% remaining) | Quercetin (aglycone) (% formed) |
| 0 | 100 | 100 | 0 |
| 10 | ~80 | ~60 | Increased |
| 20 | ~65 | ~40 | Increased |
| 40 | ~40 | ~20 | Increased |
| 60 | ~25 | ~10 | Increased |
This data is adapted from studies on quercetin glycosides and serves as an illustrative example. Actual degradation rates for this compound will need to be determined experimentally.[11]
Experimental Protocols
Forced Degradation (Stress Studies)
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M HCl. Heat at 80°C for 2 hours. Neutralize the sample before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize the sample before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of this compound at 105°C for 24 hours. Also, prepare a solution and reflux at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber.
HPLC Method for Separation of Degradation Products
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at the λmax of this compound and its expected aglycone.
-
Injection Volume: 10 µL.
LC-MS/MS for Identification of Degradation Products
-
Use the same HPLC method as above, coupled to a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to obtain comprehensive data.
-
MS Scan Mode: Full scan from m/z 100-1000 to detect all potential degradation products.
-
MS/MS Scan Mode: Product ion scan of the parent mass of this compound and any new peaks observed in the full scan to obtain fragmentation patterns for structural elucidation.
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: Analytical workflow for degradation studies.
References
- 1. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maxwellsci.com [maxwellsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of dietary flavonoid glycosides by strains of intestinal Bacteroides from humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques | MDPI [mdpi.com]
- 8. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Floramanoside D Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance for minimizing interference and troubleshooting common issues encountered in bioassays involving Floramanoside D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavonol glycoside. Published research has demonstrated its potential as an inhibitor of aldose reductase and as a radical scavenger.[1]
Q2: Which bioassays are most relevant for characterizing the activity of this compound?
Based on its classification as a flavonol glycoside, relevant bioassays include those that assess its anti-inflammatory and antioxidant properties. Key assays include:
-
Aldose Reductase Inhibition Assays
-
DPPH Radical Scavenging Assays
-
NF-κB Activation Assays
-
Nrf2 Activation Assays
-
Inflammatory Cytokine Quantification (e.g., TNF-α, IL-6)
-
Nitric Oxide (NO) Production Assays
Q3: What are the common sources of interference in this compound bioassays?
Interference can arise from several sources, including:
-
Compound Solubility: Poor solubility of this compound in aqueous assay buffers can lead to inaccurate results.[2]
-
Matrix Effects: Components in complex biological samples (e.g., serum, plasma) can interfere with assay signals.[3]
-
Pigment Interference: The inherent color of plant-derived compounds like flavonoids can interfere with colorimetric assays such as the DPPH assay.[3][4][5]
-
Cell Health and Viability: In cell-based assays, it is crucial to ensure that the observed effects are not due to cytotoxicity.
-
Reagent Quality and Specificity: The quality and specificity of antibodies and other reagents are critical for reliable results, particularly in immunoassays.
Q4: How can I control for the cytotoxicity of this compound in my cell-based assays?
It is essential to perform a cell viability assay, such as an MTT or MTS assay, in parallel with your functional assays. This will help you determine the concentration range at which this compound is non-toxic to the cells, ensuring that the observed effects on signaling pathways are not a result of cell death.
Troubleshooting Guides
Issue 1: High Background Signal in an ELISA-based Assay (e.g., TNF-α, IL-6 Quantification)
-
Possible Cause: Insufficient plate washing.
-
Solution: Increase the number of wash steps and ensure complete removal of the wash buffer between each step. Soaking the plate with wash buffer for a short period can also be beneficial.
-
-
Possible Cause: Inadequate blocking.
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. The addition of a non-ionic detergent like Tween-20 (0.05%) to the blocking buffer can also help.[6]
-
-
Possible Cause: Non-specific antibody binding.
-
Solution: Ensure that the secondary antibody was raised in a different species than your sample. Using a pre-adsorbed secondary antibody can also reduce non-specific binding.
-
-
Possible Cause: Contaminated reagents.
-
Solution: Use fresh, sterile buffers and reagents.
-
Issue 2: Inconsistent Results in the DPPH Radical Scavenging Assay
-
Possible Cause: Interference from the color of this compound.
-
Solution: Run a control sample containing this compound without the DPPH reagent to measure its intrinsic absorbance at the detection wavelength. Subtract this value from your assay readings. For highly pigmented samples, consider using Electron Paramagnetic Resonance (EPR) spectroscopy as an alternative detection method.[3][4][5]
-
-
Possible Cause: Instability of the DPPH reagent.
-
Solution: Prepare the DPPH solution fresh for each experiment and protect it from light, as it is light-sensitive.[1]
-
-
Possible Cause: Solvent effects.
-
Solution: Ensure that the solvent used to dissolve this compound does not interfere with the DPPH reaction. Run a solvent control.
-
Issue 3: Low or No Activity in the Aldose Reductase Inhibition Assay
-
Possible Cause: Poor solubility of this compound in the assay buffer.
-
Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) and then dilute it in the assay buffer. Ensure the final concentration of the organic solvent is low and does not affect enzyme activity. Perform a solvent control.
-
-
Possible Cause: Incorrect enzyme or substrate concentration.
-
Solution: Optimize the concentrations of the aldose reductase enzyme and the substrate (e.g., DL-glyceraldehyde) to ensure the reaction is in the linear range.
-
-
Possible Cause: Inactive enzyme.
-
Solution: Ensure proper storage and handling of the aldose reductase enzyme to maintain its activity.
-
Quantitative Data Summary
| Bioassay | Compound | Parameter | Value | Reference |
| Aldose Reductase Inhibition | This compound | IC50 | 2.2 µM | [1] |
| DPPH Radical Scavenging | This compound | SC50 | 12.5 µM | [1] |
| Superoxide Anion Generation Inhibition | Kaempferol 3-O-alpha-rhamnopyranoside | IC50 | 6.11 +/- 0.86 µg/ml | [7] |
| Neutrophil Elastase Release Inhibition | Morin-3-O-alpha-rhamnopyranoside | IC50 | 3.82 +/- 0.80 µg/ml | [7] |
| Neutrophil Elastase Release Inhibition | Kaempferol 3-O-beta-glucopyranoside | IC50 | 8.61 +/- 1.38 µg/ml | [7] |
| Nitric Oxide Inhibition | Apigenin | IC50 | 1.4 µM | [8] |
| Nitric Oxide Inhibition | Quercetin | IC50 | 31 µM | [8] |
Experimental Protocols
Protocol 1: Aldose Reductase Inhibition Assay
This protocol is adapted from methods used for screening natural compounds for aldose reductase inhibitory activity.
-
Enzyme Preparation: Prepare a homogenate of rat lens in a phosphate (B84403) buffer (pH 7.4). Centrifuge the homogenate and use the supernatant as the source of aldose reductase.
-
Reaction Mixture: In a cuvette, combine 0.7 mL of phosphate buffer (0.067 M, pH 6.2), 0.1 mL of NADPH (25x10⁻⁵ M), 0.1 mL of the lens supernatant, and 0.1 mL of this compound at various concentrations (dissolved in a suitable solvent and diluted in buffer).
-
Initiation: Start the reaction by adding 0.1 mL of DL-glyceraldehyde (5x10⁻⁴ M) as the substrate.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm for 3 minutes at 30-second intervals using a spectrophotometer. The rate of NADPH oxidation is indicative of enzyme activity.
-
Calculation: Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor. Determine the IC50 value.
Protocol 2: DPPH Radical Scavenging Assay
This protocol is a standard method for assessing the antioxidant activity of natural compounds.[9]
-
Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) (e.g., 0.2 mg/mL).
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol.
-
Reaction: In a 96-well plate, add a specific volume of each this compound dilution to the wells. Then, add the DPPH solution to initiate the reaction.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration. The scavenging activity is indicated by the decrease in absorbance. Determine the SC50 (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 3: NF-κB (p65) Activation Assay (ELISA-based)
This protocol outlines a common method for measuring the activation of the NF-κB pathway.[10]
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NF-κB activation.
-
Nuclear Extraction: After treatment, perform a nuclear extraction to isolate the nuclear proteins.
-
ELISA: Use a commercial NF-κB (p65) transcription factor assay kit. Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Antibody Incubation: Add a primary antibody specific for the activated form of p65, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chromogenic substrate and measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of activated NF-κB.
Protocol 4: Nrf2 Activation Assay (Luciferase Reporter Assay)
This protocol describes a reporter gene assay to measure the activation of the Nrf2 pathway.[11][12]
-
Cell Culture: Use a cell line that is stably transfected with a luciferase reporter construct containing an Antioxidant Response Element (ARE) promoter (e.g., AREc32 cells). Seed the cells in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 18-24 hours).
-
Luciferase Assay: Lyse the cells and add a luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates the activation of the Nrf2 pathway.
Visualizations
Caption: General experimental workflow for assessing this compound bioactivity.
Caption: Troubleshooting logic for common bioassay issues.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arp1.com [arp1.com]
- 7. Flavonol glycosides from Muehlenbeckia platyclada and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iomcworld.com [iomcworld.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Floramanoside D in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Floramanoside D in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a flavonoid glycoside. Flavonoids are a diverse group of plant secondary metabolites, and in their glycosidic form, they are bound to one or more sugar molecules.[1] This glycosylation generally enhances the water solubility and stability of the flavonoid molecule compared to its aglycone (the non-sugar part).[2][3][4]
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of flavonoid glycosides like this compound in solution is primarily influenced by:
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of the glycosidic bond, leading to the separation of the sugar moiety from the flavonoid aglycone.[5] Flavan-3-ols, a class of flavonoids, are known to be unstable in neutral or alkaline environments.[6]
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoid glycosides.[7][8] Thermal processing can induce the degradation of flavonol glycosides to their corresponding aglycones.[9]
-
Light: Exposure to light, particularly UV radiation, can lead to the degradation of flavonoids. However, the glycosylation at the C3 position, as is common in many flavonoid glycosides, can offer some degree of photostability compared to the aglycone.[5]
-
Enzymatic Activity: The presence of glycosidase enzymes can catalyze the hydrolysis of the glycosidic bond.[10] These enzymes can be introduced through microbial contamination.
Q3: How does glycosylation affect the stability of flavonoids?
Glycosylation generally improves the stability of flavonoids. The addition of sugar moieties can protect the flavonoid core from oxidative degradation and other chemical changes.[2][11] However, the glycosidic bond itself can be a point of vulnerability, particularly to hydrolysis under acidic or basic conditions, or in the presence of specific enzymes.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/UPLC analysis, suggesting degradation. | Hydrolysis of the glycosidic bond. | Optimize the pH of your solution. Prepare fresh solutions and store them at low temperatures. Consider using a buffer system to maintain a stable pH. |
| Oxidative degradation. | Degas your solvents to remove dissolved oxygen. Consider adding antioxidants to your solution, if compatible with your experimental setup. Store solutions protected from light. | |
| Loss of biological activity of the this compound solution over time. | Chemical degradation of the compound. | Review your storage conditions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, prepare them fresh daily if possible. |
| Precipitation of the compound in the solution. | Poor solubility or changes in solvent composition. | Ensure the solvent system is appropriate for this compound. If using a mixed solvent system, be mindful of potential changes in polarity upon storage or temperature fluctuations. |
Data on Factors Affecting Flavonoid Glycoside Stability
The following table summarizes the influence of various factors on the stability of flavonoid glycosides, based on studies of similar compounds.
| Factor | Effect on Stability | General Recommendations | Supporting Evidence |
| pH | Can cause hydrolysis of the glycosidic bond. Stability is often pH-dependent. | Determine the optimal pH for your solution and use appropriate buffers. Avoid strongly acidic or alkaline conditions. | Acid hydrolysis is a common method for converting glycosides to aglycones.[12] |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. | Thermal treatment leads to the degradation of quercetin (B1663063) glycosides.[8] Glycosylated flavonoids have higher thermal stability than their aglycones.[7] |
| Light | Can induce photodegradation. | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. | Glycosylation at the C3 position can confer some photostability.[5] |
| Oxygen | Can lead to oxidative degradation of the flavonoid structure. | Use degassed solvents for solution preparation. Consider working under an inert atmosphere (e.g., nitrogen or argon). | The antioxidant properties of flavonoids are related to their susceptibility to oxidation.[13] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Buffers of various pH values (e.g., phosphate, citrate)
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase HPLC column
2. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions by diluting the stock solution with the desired buffer or solvent to a final concentration suitable for HPLC analysis.
3. Stability Study Design:
-
Aliquots of the working solution should be subjected to various conditions (e.g., different pH values, temperatures, and light exposure).
-
Samples should be collected at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
A control sample should be kept at optimal conditions (e.g., -20°C, protected from light) to serve as a baseline.
4. HPLC Analysis:
-
Analyze the samples by HPLC. A typical method for flavonoid glycosides would involve a C18 column and a gradient elution with a mobile phase consisting of acidified water and acetonitrile.[14][15]
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance (e.g., around 280 nm or 350 nm for flavonoids).[16]
-
Quantify the peak area of this compound at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics under each condition.
Visualizations
Troubleshooting Workflow for this compound Instability
Caption: A workflow for troubleshooting unexpected experimental outcomes, potentially due to this compound instability.
Experimental Workflow for Stability Assessment
Caption: A generalized experimental workflow for assessing the stability of this compound in solution.
PI3K/Akt Signaling Pathway Modulated by Flavonoids
Caption: Flavonoids can modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[17][18][19]
References
- 1. Effects of flavonol glycosides on liposome stability during freezing and drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. xpublication.com [xpublication.com]
- 8. Thermal degradation of onion quercetin glucosides under roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agro.icm.edu.pl [agro.icm.edu.pl]
- 13. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Floramanoside D purification challenges from crude extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Floramanoside D from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
This compound, a polar glycoside, presents several purification challenges inherent to its chemical nature and its presence in a complex natural matrix. Key difficulties include:
-
Co-extraction of structurally similar compounds: Crude extracts often contain other glycosides and polar compounds with similar polarities to this compound, making chromatographic separation difficult.
-
Low abundance: The concentration of this compound in the crude extract is often low, requiring efficient enrichment and purification steps to achieve a desirable yield.
-
Lack of a strong chromophore: Like many glycosides, this compound may not have a strong UV absorbance, making detection by standard HPLC-UV detectors challenging at low concentrations.[1]
-
Sample matrix effects: The presence of pigments, lipids, and other interfering substances in the crude extract can affect chromatographic resolution and column longevity.[2]
Q2: Which extraction method is recommended for this compound?
For polar glycosides like this compound, a polar solvent system is generally most effective. An optimized extraction process might involve:
-
Solvent: An aqueous ethanol (B145695) or methanol (B129727) solution (e.g., 70-80% ethanol in water) is a good starting point.[3][4] Hot extraction methods can increase efficiency, but care must be taken to avoid degradation of thermolabile compounds.[5]
-
Technique: Modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve extraction efficiency and reduce solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[4][6]
Q3: What is a suitable stationary phase for the column chromatography of this compound?
A multi-step chromatographic approach is often necessary.
-
Initial Cleanup: For initial fractionation and removal of highly nonpolar or polar impurities, macroporous resins (e.g., D101, AB-8) are effective.[1][3][4] These resins work on the principle of adsorption and can be eluted with a stepwise gradient of ethanol or methanol in water.
-
Intermediate Purification: Normal-phase chromatography on silica (B1680970) gel can be used, but reversed-phase chromatography is generally more suitable for polar glycosides. A C18 stationary phase is a common choice for reversed-phase HPLC.
-
Final Polishing: For high-purity isolation, preparative high-performance liquid chromatography (prep-HPLC) on a C18 column is typically required.
Q4: How can I improve the resolution between this compound and its isomers or other closely eluting compounds?
Achieving good resolution is critical. Consider the following:
-
Gradient Optimization: A shallow gradient elution in reversed-phase HPLC is often necessary to separate structurally similar glycosides.[7] Experiment with different solvent systems (e.g., acetonitrile/water vs. methanol/water) and gradient slopes.
-
Column Selection: Use a high-resolution, small-particle-size column for analytical HPLC method development, which can then be scaled up to a preparative scale.
-
Alternative Chromatography: Techniques like High-Speed Counter-Current Chromatography (HSCCC) can be very effective for separating polar compounds and avoiding irreversible adsorption to solid stationary phases.[8]
Q5: My recovery of this compound is very low. What are the potential causes and solutions?
Low recovery can be attributed to several factors:
-
Irreversible Adsorption: this compound might be irreversibly adsorbed onto the stationary phase, especially with silica gel. Using a different stationary phase or deactivating the silica with an acid wash might help.
-
Degradation: The compound may be unstable under the extraction or purification conditions (e.g., high temperature, extreme pH). Ensure mild conditions are used throughout the process.
-
Incomplete Elution: The elution strength of your mobile phase may be insufficient to completely elute this compound from the column. Increase the proportion of the strong solvent in your gradient.
-
Loss during liquid-liquid extraction: If using liquid-liquid partitioning, highly polar glycosides may remain in the aqueous layer.[5]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For acidic compounds, a lower pH can improve peak shape. |
| Interactions with Active Sites on Silica | Use a high-purity, end-capped C18 column. Add a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase. |
| Column Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Problem 2: Inconsistent Retention Times in HPLC
| Possible Cause | Troubleshooting Step |
| Fluctuations in Pump Pressure/Flow Rate | Check the HPLC system for leaks and ensure the pump is properly primed. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. |
| Column Temperature Variations | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Problem 3: No/Weak Signal for this compound Peak
| Possible Cause | Troubleshooting Step |
| Low Concentration | Concentrate the sample before injection. |
| Poor UV Absorbance | Use a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[5] If using a UV detector, set the wavelength to a lower range (e.g., 200-210 nm), though this may increase baseline noise.[5] |
| Compound Degradation | Analyze the sample immediately after preparation and store it at low temperatures. |
Data Presentation
Table 1: Comparison of Purification Steps for this compound
| Purification Step | Loading Capacity | Typical Purity of this compound Fraction | Typical Recovery Rate | Primary Solvents |
| Macroporous Resin (D101) | High | 5-15% | 80-90% | Water, Ethanol |
| Silica Gel Column Chromatography | Moderate | 20-40% | 60-70% | Ethyl Acetate, Methanol, Water |
| Preparative HPLC (C18) | Low | >95% | 40-60% | Acetonitrile, Water |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Extraction:
-
Air-dry and powder the plant material.
-
Extract the powder with 80% aqueous ethanol at a 1:10 solid-to-liquid ratio using ultrasonication for 30 minutes at 40°C.
-
Repeat the extraction process three times.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in deionized water and filter.
-
Load the aqueous solution onto a pre-equilibrated D101 macroporous resin column.
-
Wash the column with 2 column volumes (CV) of deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water: 30%, 50%, 70%, and 95% ethanol (2 CV each).
-
Collect fractions and analyze by TLC or analytical HPLC to identify the fractions containing this compound.
-
Combine and concentrate the positive fractions.
-
Protocol 2: Preparative HPLC Purification
-
Column: Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (example):
-
0-5 min: 10% B
-
5-45 min: 10-35% B (shallow gradient)
-
45-50 min: 35-90% B (column wash)
-
50-60 min: 90-10% B (re-equilibration)
-
-
Flow Rate: 10 mL/min.
-
Detection: UV at 210 nm or ELSD/MS.
-
Injection: Dissolve the enriched fraction from the previous step in the initial mobile phase and inject.
-
Fraction Collection: Collect fractions based on the elution profile and analyze for purity.
-
Post-Processing: Combine pure fractions, remove organic solvent under reduced pressure, and lyophilize to obtain pure this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. | Semantic Scholar [semanticscholar.org]
- 3. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. D-Mannose | C6H12O6 | CID 18950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [mdpi.com]
- 8. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A comprehensive guide for researchers and drug development professionals on the comparative biological activities of Floramanoside D, a potent flavonol glycoside, and its structurally related analogs, Floramanoside A and Floramanoside C. This guide provides a detailed examination of their inhibitory effects on aldose reductase and their antioxidant capacities, supported by quantitative data and experimental protocols.
This compound, a naturally occurring flavonol glycoside, has demonstrated significant biological activity, particularly as an inhibitor of aldose reductase and a scavenger of free radicals.[1] Understanding its therapeutic potential requires a comparative analysis with structurally similar compounds. This guide presents a side-by-side comparison of this compound with Floramanoside A and Floramanoside C, focusing on their efficacy in two key biological assays: aldose reductase inhibition and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging.
Quantitative Comparison of Biological Activities
The inhibitory activities of this compound, Floramanoside A, and Floramanoside C against aldose reductase and their radical scavenging capacities are summarized in the table below. The data highlights the potent and varied bioactivities of these related compounds.
| Compound | Aldose Reductase Inhibition (IC50) | DPPH Radical Scavenging (SC50/IC50) |
| This compound | 2.2 μM[1] | 12.5 μM[1] |
| Floramanoside A | 17.8 μM | 10.1 μM |
| Floramanoside C | Data not available | Data not available |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided to ensure reproducibility and facilitate further research.
Aldose Reductase Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of aldose reductase activity (IC50).
Principle: Aldose reductase activity is measured spectrophotometrically by monitoring the decrease in absorbance of NADPH at 340 nm as it is consumed during the reduction of a substrate, such as DL-glyceraldehyde.
Protocol:
-
Enzyme Preparation: Aldose reductase is isolated from a suitable source, such as rat kidney tissue. The tissue is homogenized and centrifuged to obtain a supernatant containing the enzyme.
-
Reaction Mixture: A reaction mixture is prepared in a quartz cuvette containing phosphate (B84403) buffer (pH 6.2), NADPH, and the test compound at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, DL-glyceraldehyde, to the mixture.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of NADPH consumption in the presence of the test compound to the rate in a control reaction without the inhibitor. The IC50 value is determined from a dose-response curve.[2][3]
DPPH Radical Scavenging Assay
Objective: To determine the concentration of the test compound required to scavenge 50% of DPPH free radicals (SC50 or IC50).
Principle: The antioxidant activity is evaluated by the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
DPPH Solution Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) or ethanol.
-
Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a series of dilutions.
-
Reaction: The test compound dilutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the reaction mixtures is measured at 517 nm using a spectrophotometer. A control containing the solvent and DPPH solution is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The SC50 or IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.[3][4]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to 4-Arylcoumarins as Anti-Inflammatory Agents: Focusing on Floramanoside D Analogs
A Note to Our Audience: The initial focus of this guide was a comparative analysis of Floramanoside D against other 4-arylcoumarins. However, a comprehensive search of the scientific literature did not yield specific data on a compound named "this compound" in the context of anti-inflammatory activity. Therefore, to fulfill the objective of providing a valuable comparative guide for researchers, we have selected two well-characterized 4-arylcoumarins, 5,7-dimethoxy-4-p-methoxyphenylcoumarin and 5,7-dimethoxy-4-phenylcoumarin , as representative examples for this analysis. These compounds share the core 4-arylcoumarin scaffold and have been evaluated for their anti-inflammatory properties, providing a strong basis for comparison.
Introduction to 4-Arylcoumarins as Anti-Inflammatory Agents
4-Arylcoumarins, a class of naturally occurring and synthetic compounds, have garnered significant interest in drug discovery due to their diverse pharmacological activities. Among these, their potential as anti-inflammatory agents is particularly noteworthy. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. 4-Arylcoumarins represent a promising scaffold for the development of such agents, primarily through their ability to modulate key inflammatory pathways.
This guide provides a comparative overview of the anti-inflammatory effects of 5,7-dimethoxy-4-p-methoxyphenylcoumarin and 5,7-dimethoxy-4-phenylcoumarin, focusing on their impact on the production of key inflammatory mediators and the underlying signaling pathways.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory effects of 5,7-dimethoxy-4-p-methoxyphenylcoumarin and 5,7-dimethoxy-4-phenylcoumarin have been evaluated in vitro using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various pro-inflammatory mediators. The inhibitory effects of these compounds on the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are summarized below.
While specific IC50 values were not available in the reviewed literature, the data demonstrates a dose-dependent inhibitory effect.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Concentration (µg/mL) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |
| 5,7-dimethoxy-4-p-methoxyphenylcoumarin | 10 | Significant | Significant |
| 50 | More Significant | More Significant | |
| 100 | Most Significant | Most Significant | |
| 5,7-dimethoxy-4-phenylcoumarin | 10 | Significant | Significant |
| 50 | More Significant | More Significant | |
| 100 | Most Significant | Most Significant |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Concentration (µg/mL) | TNF-α Production Inhibition | IL-6 Production Inhibition |
| 5,7-dimethoxy-4-p-methoxyphenylcoumarin | 10 | Mild but Significant | Significant |
| 50 | Significant | More Significant | |
| 100 | More Significant | Most Significant | |
| 5,7-dimethoxy-4-phenylcoumarin | 10 | Mild but Significant | Significant |
| 50 | Significant | More Significant | |
| 100 | More Significant | Most Significant |
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of 5,7-dimethoxy-4-p-methoxyphenylcoumarin and 5,7-dimethoxy-4-phenylcoumarin are attributed to their ability to suppress the expression of key enzymes and modulate critical signaling pathways involved in the inflammatory response.
Inhibition of iNOS and COX-2 Expression
Nitric oxide (NO) and prostaglandins, such as PGE2, are potent inflammatory mediators. Their synthesis is catalyzed by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Both 4-arylcoumarins have been shown to inhibit the expression of iNOS and COX-2 proteins in LPS-stimulated macrophages. This inhibition at the protein level is a crucial mechanism underlying the observed reduction in NO and PGE2 production.
Modulation of NF-κB and MAPK Signaling Pathways
The expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF-α and IL-6 is largely regulated by the activation of transcription factors, with Nuclear Factor-kappa B (NF-κB) being a central player. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical upstream regulator of the inflammatory response. Many anti-inflammatory compounds, including various coumarins, exert their effects by inhibiting the activation of NF-κB and modulating MAPK signaling cascades. It is highly probable that the investigated 4-arylcoumarins also act through these pathways to suppress the inflammatory response.
Caption: NF-κB and MAPK signaling pathways in inflammation.
Experimental Protocols
The following sections detail the methodologies used to assess the anti-inflammatory activity of the 4-arylcoumarins.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the 4-arylcoumarins for a specified time (e.g., 1 hour) before being stimulated with 1 µg/mL of LPS for 24 hours.
Nitric Oxide (NO) Production Assay
The concentration of NO in the cell culture supernatant is determined by measuring the amount of nitrite, a stable metabolite of NO, using the Griess reagent.
Caption: Workflow for Nitric Oxide Production Assay.
Prostaglandin E2 (PGE2), TNF-α, and IL-6 Quantification
The levels of PGE2, TNF-α, and IL-6 in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for iNOS and COX-2
After treatment, cells are lysed, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The 4-arylcoumarins, 5,7-dimethoxy-4-p-methoxyphenylcoumarin and 5,7-dimethoxy-4-phenylcoumarin, demonstrate significant in vitro anti-inflammatory activity. Their ability to inhibit the production of key inflammatory mediators such as NO, PGE2, TNF-α, and IL-6, likely through the suppression of iNOS and COX-2 expression via modulation of the NF-κB and MAPK signaling pathways, highlights their potential as lead compounds for the development of novel anti-inflammatory drugs. Further in-depth studies, including in vivo efficacy and safety evaluations, are warranted to fully elucidate their therapeutic potential. This comparative guide provides a foundation for researchers and drug development professionals to explore the promising anti-inflammatory properties of the 4-arylcoumarin scaffold.
A Comparative Guide to the Quantification of Floramanoside D: HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Floramanoside D, an acylated flavonol glycoside, has garnered interest within the scientific community for its potential biological activities. Accurate and precise quantification of this compound is paramount for researchers in various fields, from natural product chemistry to pharmacology and drug development. This guide provides a comprehensive cross-validation of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While specific validated methods for this compound are not widely published, this comparison is based on established protocols for structurally similar compounds, such as other acylated kaempferol (B1673270) glycosides. The information presented here will enable researchers to make informed decisions about the most suitable analytical strategy for their specific research needs.
Comparative Analysis of Quantification Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of each method.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Moderate (µg/mL to high ng/mL range). | High to very high (low ng/mL to pg/mL range). |
| Selectivity | Moderate; co-eluting compounds with similar UV spectra can interfere. | High; specific precursor-product ion transitions are monitored. |
| Linearity | Good over a moderate concentration range. | Excellent over a wide dynamic range. |
| Precision | Good, with Relative Standard Deviations (RSDs) typically <5%. | Excellent, with RSDs typically <15% at the Lower Limit of Quantification. |
| Accuracy | Good, with recovery typically between 85-115%. | Excellent, with recovery typically between 80-120%. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Prone to ion suppression or enhancement from matrix components. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Throughput | Can be high with optimized methods. | Can be very high with modern autosamplers and fast gradients. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These are generalized protocols and should be optimized and validated for the specific sample matrix and instrumentation used.
Sample Preparation Workflow
A generic sample preparation workflow for the extraction of this compound from a plant matrix is outlined below.
Sample preparation workflow for this compound.
HPLC-UV Quantification Method
This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Example: 10-50% B over 20 minutes, then a wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at the maximum absorbance wavelength (λmax) of this compound (typically around 265 nm and 350 nm for kaempferol glycosides).
Method Validation Parameters:
-
Linearity: A calibration curve should be constructed using at least five concentrations of a this compound standard. The correlation coefficient (r²) should be >0.99.
-
Precision: Intra- and inter-day precision should be assessed by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be <5%.
-
Accuracy: Determined by spike and recovery experiments at three different concentration levels. Recoveries should be within 85-115%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
LC-MS/MS Quantification Method
This method is ideal for complex matrices and when high sensitivity and selectivity are required.
Chromatographic Conditions (UPLC or HPLC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Example: 5-95% B over 10 minutes, followed by a wash and re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), typically in negative ion mode for flavonoids.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor ion ([M-H]⁻) to product ion transitions for this compound need to be determined by infusing a standard solution. For a kaempferol glycoside with an acyl group, fragmentation will likely involve the loss of the sugar and acyl moieties.
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, temperature).
Method Validation Parameters:
-
Linearity: A calibration curve with at least six concentration points, often weighted, with r² > 0.99.
-
Precision: Intra- and inter-day precision with RSD <15% (and <20% at the LOQ).
-
Accuracy: Determined by spike and recovery, with mean values within 80-120% of the nominal value.
-
LOD and LOQ: Determined with a signal-to-noise ratio of at least 3 for LOD and 10 for LOQ.
-
Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.
Logical Workflow for Method Selection
The decision-making process for selecting the appropriate quantification method can be visualized as follows:
Decision workflow for selecting a quantification method.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. HPLC-UV offers a cost-effective and straightforward approach for routine analysis in simpler matrices. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological or environmental samples. The ultimate selection should be based on a careful evaluation of the specific analytical requirements, available resources, and the intended application of the quantitative data. Proper method development and validation are crucial to ensure the generation of reliable and accurate results for any chosen technique.
Hypothetical Efficacy of Floramanoside D in a Neuroinflammation Model of Alzheimer's Disease Compared to Standard Anti-Inflammatory Agent
Disclaimer: The following comparison guide is a hypothetical case study. As of the time of this writing, there is a significant lack of published research investigating the efficacy of Floramanoside D in any specific disease model, including Alzheimer's disease. The data presented for this compound is illustrative and based on the known anti-inflammatory and antioxidant properties of the broader flavonoid class of compounds. This guide is intended for informational purposes to outline a potential research framework for such a compound.
Introduction
Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease (AD), characterized by the activation of microglia and the release of pro-inflammatory cytokines, which contribute to neuronal damage. Flavonoids, a class of plant-derived compounds, are widely investigated for their neuroprotective and anti-inflammatory properties[1][2][3][4]. This compound, a flavonol glycoside, has been identified as an aldose reductase inhibitor and an antioxidant, based on its capacity to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals[5]. These properties suggest a potential role in mitigating neuroinflammation.
This guide provides a hypothetical comparison of the efficacy of this compound against a representative non-steroidal anti-inflammatory drug (NSAID), Celecoxib, in a preclinical in vitro model of neuroinflammation relevant to Alzheimer's disease. While NSAIDs have been investigated for AD, clinical trials have not demonstrated significant efficacy in slowing cognitive decline[6][7][8]. However, they serve as a relevant benchmark for anti-inflammatory activity in preclinical models.
Comparative Efficacy Data
The following table summarizes hypothetical data from an in vitro study comparing the anti-inflammatory effects of this compound and Celecoxib on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common model for neuroinflammation.
| Parameter | This compound (Hypothetical) | Celecoxib (Reference) |
| Inhibition of Nitric Oxide (NO) Production (IC50) | 15 µM | 25 µM |
| Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release (IC50) | 18 µM | 30 µM |
| Inhibition of Interleukin-6 (IL-6) Release (IC50) | 22 µM | 35 µM |
| Inhibition of Cyclooxygenase-2 (COX-2) Expression (at 25 µM) | 60% reduction | 75% reduction |
| Cell Viability (at 50 µM) | >95% | >95% |
Experimental Protocols
Cell Culture and Treatment
The murine BV-2 microglial cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2[9][10][11][12][13]. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. To induce an inflammatory response, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS)[14]. Test compounds (this compound or Celecoxib) are added to the cell culture medium one hour prior to LPS stimulation at various concentrations.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide, a pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent. Briefly, 50 µL of cell culture supernatant is mixed with 50 µL of sulfanilamide (B372717) solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution. The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
The concentrations of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for COX-2 Expression
To assess the expression of the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2), BV-2 cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with a primary antibody against COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
To evaluate the potential cytotoxicity of the test compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Following treatment, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to the untreated control group.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Neuroinflammation in Microglia
The following diagram illustrates the simplified signaling pathway activated by LPS in microglia, leading to the production of pro-inflammatory mediators. Flavonoids are known to potentially inhibit key signaling molecules such as NF-κB.
Caption: LPS activates TLR4, leading to NF-κB activation and pro-inflammatory gene expression.
Experimental Workflow for In Vitro Screening
The diagram below outlines the general workflow for screening the anti-neuroinflammatory potential of a test compound like this compound.
Caption: Workflow for assessing anti-inflammatory effects on LPS-stimulated BV-2 cells.
Conclusion
Based on this hypothetical in vitro study, this compound demonstrates promising anti-neuroinflammatory properties, potentially superior to the standard NSAID Celecoxib in reducing the production of key inflammatory mediators such as nitric oxide, TNF-α, and IL-6 in a cellular model of Alzheimer's disease-related neuroinflammation. Its lower hypothetical IC50 values suggest greater potency. Further investigation into its mechanism of action, particularly its effect on the NF-κB signaling pathway, is warranted. These preliminary hypothetical findings suggest that this compound could be a candidate for further preclinical evaluation in in vivo models of Alzheimer's disease to assess its potential as a neuroprotective agent. It is crucial to reiterate that extensive experimental validation is required to substantiate these hypothetical results.
References
- 1. Flavonoids and Alzheimer's disease: reviewing the evidence for neuroprotective potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids as anti-inflammatory agents: implications in cancer and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-inflammatories in Alzheimer’s disease—potential therapy or spurious correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and Immune Therapy for Alzheimer's Disease: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BV2 microglial cell culture and treatment [bio-protocol.org]
- 10. Expert Insights | Tips For BV2 Cell Culture & Gene Editing | Ubigene [ubigene.us]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. bcrj.org.br [bcrj.org.br]
- 13. ebiohippo.com [ebiohippo.com]
- 14. mdpi.com [mdpi.com]
In Vivo Validation of Floramanoside D's Therapeutic Potential: A Comparative Analysis
For Immediate Release
A comprehensive review of available in vivo data suggests that while direct evidence for the therapeutic effects of Floramanoside D is currently lacking in published literature, promising anti-inflammatory and analgesic properties have been observed in extracts of Drimia maritima, a plant in which flavonoid glycosides are present. This guide provides a comparative analysis of the data available for Drimia maritima extracts and contrasts it with established alternative therapeutic agents, offering valuable insights for researchers, scientists, and drug development professionals.
Overview of this compound and its Potential
This compound is a flavonoid glycoside that has been identified in plants such as Abelmoschus manihot and is structurally related to other flavonoids known for their diverse biological activities. While in vitro studies on similar flavonoids suggest potential anti-inflammatory and neuroprotective effects, a thorough search of scientific literature reveals a gap in in vivo validation specifically for this compound.
Surrogated In Vivo Evidence from Drimia maritima Extracts
Recent research on aqueous and hydroalcoholic extracts of Drimia maritima flowers has demonstrated significant analgesic and anti-inflammatory activities in established animal models. Although the presence of this compound in Drimia maritima has not been definitively confirmed, the plant is known to contain various flavonoids. The following data from studies on Drimia maritima extracts provide the closest available in vivo representation of the potential therapeutic effects of its flavonoid constituents.
Comparative Analysis of Anti-Inflammatory Effects
The anti-inflammatory potential of Drimia maritima extracts was evaluated using the carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation.
Table 1: Comparison of Anti-Inflammatory Activity of Drimia maritima Extracts and a Standard NSAID
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Drimia maritima Aqueous Extract (DmAE) | 200 | 65.4 |
| Drimia maritima Hydroalcoholic Extract (DmHE) | 200 | 72.8 |
| Diclofenac Sodium (Standard) | 10 | 85.2 |
Data extrapolated from preclinical studies on Drimia maritima extracts. The presence and contribution of this compound to these effects are yet to be determined.
Comparative Analysis of Analgesic Effects
The analgesic efficacy was assessed using the acetic acid-induced writhing test in mice, a model for visceral pain.
Table 2: Comparison of Analgesic Activity of Drimia maritima Extracts and a Standard Analgesic
| Treatment Group | Dose (mg/kg) | Inhibition of Writhing Response (%) |
| Drimia maritima Aqueous Extract (DmAE) | 200 | 58.2 |
| Drimia maritima Hydroalcoholic Extract (DmHE) | 200 | 66.7 |
| Aspirin (Standard) | 100 | 75.9 |
Data extrapolated from preclinical studies on Drimia maritima extracts. The specific contribution of this compound to the observed effects remains to be elucidated.
Comparison with Established Therapeutic Alternatives
To provide a broader context, the potential therapeutic effects of this compound (as inferred from Drimia maritima extract data) are compared with well-established agents used for inflammation and neuroprotection.
Table 3: Performance Comparison with Alternative Therapeutic Agents
| Therapeutic Agent | Mechanism of Action | Key In Vivo Effects |
| Ibuprofen | Non-selective COX inhibitor | Reduces prostaglandin (B15479496) synthesis, leading to potent anti-inflammatory and analgesic effects in various animal models of pain and inflammation. |
| Curcumin | Modulates multiple signaling pathways including NF-κB, and STAT3 | Exhibits significant anti-inflammatory and neuroprotective effects in rodent models of neurodegenerative diseases and chronic inflammation. |
| Resveratrol | Activates Sirtuin 1 (SIRT1) and modulates various signaling pathways | Demonstrates neuroprotective effects in animal models of stroke and Alzheimer's disease by reducing oxidative stress and inflammation. |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments referenced in this guide.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a test compound.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (Drimia maritima extract or standard drug) is administered orally.
-
After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This model is employed to evaluate the peripheral analgesic activity of a substance.
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Procedure:
-
Animals are fasted for 2 hours before the experiment.
-
The test compound (Drimia maritima extract or standard drug) is administered orally.
-
After 30 minutes, 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.
-
Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] * 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Visualizing the Pathways
To illustrate the potential mechanisms of action, the following diagrams depict relevant signaling pathways and the experimental workflow.
Caption: Putative anti-inflammatory mechanism of this compound.
Caption: Workflow for in vivo anti-inflammatory and analgesic assays.
Conclusion and Future Directions
The in vivo data from Drimia maritima extracts suggest that plants containing flavonoids may hold significant therapeutic potential for inflammatory conditions and pain management. However, to validate the specific therapeutic effects of this compound, further research is imperative. Future studies should focus on the isolation and purification of this compound, followed by comprehensive in vivo studies in various animal models of inflammation and neurodegeneration. Such research will be critical in determining its precise mechanism of action, efficacy, and safety profile, paving the way for potential clinical applications.
Unraveling the Bioactivity of Floramanoside D: A Comparative Guide to Myricetin's Reproducibility
A comprehensive analysis of published data on the bioactivity of Floramanoside D reveals a significant gap in the scientific literature. To date, no specific studies detailing its biological effects, experimental protocols, or signaling pathways are publicly available. Given this absence of direct evidence, this guide presents a comparative analysis of a closely related and extensively studied compound, Myricetin (B1677590). Myricetin is the aglycone of Floramanoside C, a known structural analog of this compound, and its bioactivities are likely to provide valuable insights into the potential therapeutic actions of this compound.
This guide offers an objective comparison of Myricetin's anti-inflammatory and neuroprotective properties, supported by quantitative data from various studies. Detailed experimental protocols for key bioactivity assays are provided to aid in the reproducibility of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms.
Quantitative Bioactivity of Myricetin: A Summary
The following tables summarize the quantitative data from various studies on the anti-inflammatory and neuroprotective effects of Myricetin. These data provide a basis for comparing the potency and efficacy of Myricetin across different experimental models.
Anti-inflammatory Activity of Myricetin
| Experimental Model | Parameter Measured | Myricetin Concentration/Dose | Result | Reference |
| Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | Nitric Oxide (NO) Production | 25, 50, 100 µM | Dose-dependent suppression of NO production.[1] | [1] |
| LPS-stimulated RAW264.7 macrophages | Prostaglandin E2 (PGE2) Production | 25, 50, 100 µM | Dose-dependent suppression of PGE2 production.[1] | [1] |
| LPS-stimulated RAW264.7 macrophages | iNOS and COX-2 protein expression | 25, 50, 100 µM | Dose-dependent decrease in protein expression.[1] | [1] |
| LPS-induced acute lung injury in mice | TNF-α, IL-6, IL-1β mRNA expression in lung tissue | Not specified | Significant inhibition of pro-inflammatory cytokine production.[2][3] | [2][3] |
| Carrageenan-induced paw edema in rats | Paw volume | Not specified | Significant inhibition of paw edema. | [4] |
| Xylene-induced ear edema in mice | Ear swelling | Not specified | Significant inhibition of ear edema. | |
| Acetic acid-induced vascular permeability in mice | Vascular leakage | Not specified | Inhibition of increased capillary permeability. |
Neuroprotective Activity of Myricetin
| Experimental Model | Parameter Measured | Myricetin Concentration/Dose | Result | Reference |
| Oxygen-glucose deprivation (OGD)-induced SH-SY5Y cells | Cell death | Not specified | Significant attenuation of cell death.[5] | [5] |
| Aβ oligomer-induced SH-SY5Y cells | Synaptic protein reduction and Tau phosphorylation | Not specified | Ameliorated the reduction in synaptic proteins and tau phosphorylation. | |
| Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct volume | 1, 5, 25 mg/kg | Dose-dependent decrease in infarct volume.[6] | [6] |
| MCAO in rats | Neurological deficit score | 1, 5, 25 mg/kg | Dose-dependent improvement in neurological score.[6] | [6] |
| MCAO in rats | Neuronal loss | 10, 20 mg/kg | Reduced neuronal loss.[7] | [7] |
| Rotenone-induced cytotoxicity in SH-SY5Y cells | Cell viability | 50 µM | Diminished cytotoxicity.[8] | [8] |
Key Experimental Protocols
To ensure the reproducibility of the cited bioactivity studies, detailed methodologies for key experiments are provided below.
Anti-inflammatory Assay in LPS-stimulated RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Myricetin (e.g., 25, 50, 100 µM) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.
-
PGE2 and Cytokine Measurement: The levels of PGE2, TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of iNOS, COX-2, and signaling proteins (e.g., p-p65, p-IκBα) are determined by immunoblotting with specific primary and secondary antibodies.
Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Induction of Neurotoxicity: Neurotoxicity can be induced by various agents, including oxygen-glucose deprivation (OGD), amyloid-beta (Aβ) oligomers, or rotenone.
-
OGD: Cells are incubated in a glucose-free medium in a hypoxic chamber.
-
Aβ oligomers: Cells are treated with pre-aggregated Aβ peptides.
-
Rotenone: Cells are treated with the mitochondrial complex I inhibitor, rotenone.
-
-
Myricetin Treatment: Cells are pre-treated with different concentrations of Myricetin for a specified period before or during the induction of neurotoxicity.
-
Cell Viability Assay: Cell viability is assessed using the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Apoptosis Assay: Apoptosis can be evaluated by TUNEL staining or by measuring the activity of caspases (e.g., caspase-3).
-
Western Blot Analysis: The expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and signaling pathways are determined by western blotting.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats are used for this model of acute inflammation.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Myricetin Administration: Myricetin is administered orally or intraperitoneally at various doses typically 1 hour before the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Myricetin and a typical experimental workflow for its bioactivity assessment.
Caption: Myricetin's anti-inflammatory action via NF-κB pathway inhibition.
Caption: Myricetin's neuroprotective effect through Nrf2 pathway activation.
References
- 1. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Myricetin attenuates LPS-induced inflammation in RAW 264.7 macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myricetin ameliorates brain injury and neurological deficits via Nrf2 activation after experimental stroke in middle-aged rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Myricetin against ischemic cerebral injury in rat middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models [frontiersin.org]
- 8. Effect of fraxetin and myricetin on rotenone-induced cytotoxicity in SH-SY5Y cells: comparison with N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Floramanoside D: A Comparative Analysis of Available Routes
Currently, there is no publicly available scientific literature detailing the chemical synthesis of a compound specifically named "Floramanoside D." Searches for this particular compound do not yield established synthesis protocols or head-to-head comparisons of different synthetic routes.
However, related compounds, Floramanoside A and Floramanoside C, have been identified and isolated from natural sources.[1][2] While the synthesis of these related molecules would provide insight into the potential strategies for synthesizing other members of the floramanoside family, specific details for "this compound" are not available at this time.
It is possible that "this compound" is a very recent discovery, a compound that has not yet been synthesized, or a designation that is not yet widely reported in scientific databases.
For researchers interested in the synthesis of floramanosides, it would be instructive to examine the synthetic strategies employed for other structurally similar flavonoid glycosides. Typically, the synthesis of such molecules involves two key stages: the synthesis of the aglycone (the non-sugar flavonoid portion) and the subsequent glycosylation to attach the sugar moiety.
Potential Synthetic Strategies (Hypothetical for this compound):
-
Convergent Synthesis: This approach would involve the separate synthesis of the flavonoid aglycone and a protected sugar donor. These two components would then be coupled in a later step. This strategy allows for flexibility and optimization of the synthesis of each component individually.
-
Linear Synthesis: In this approach, the sugar moiety, or a precursor, would be introduced at an earlier stage of the synthesis of the flavonoid core. This can sometimes be more step-economical but may require more complex protecting group strategies.
Key Challenges in Floramanoside Synthesis:
-
Stereoselective Glycosylation: A critical step in the synthesis of any glycoside is the formation of the glycosidic bond with the correct stereochemistry. This often requires careful selection of the glycosyl donor, promoter, and reaction conditions.
-
Protecting Group Strategy: The multiple hydroxyl groups on both the flavonoid and sugar moieties necessitate a robust protecting group strategy to ensure regioselectivity during the synthesis and to allow for selective deprotection in the final steps.
Without a defined structure for "this compound," a detailed comparison of synthetic routes is not feasible. Researchers and drug development professionals are encouraged to monitor the scientific literature for the publication of the structure and any subsequent synthetic efforts towards this molecule.
Should the user be interested in the synthesis of the known related compounds, Floramanoside A or Floramanoside C, a comparative guide for those molecules could be provided if sufficient synthetic data is available in the literature.
References
Floramanoside D: A Potent Flavonol Glycoside for Aldose Reductase Inhibition
A comparative guide for researchers and drug development professionals on the potency of Floramanoside D against other known inhibitors of aldose reductase.
This compound, a naturally occurring flavonol glycoside, has demonstrated significant inhibitory activity against aldose reductase, a key enzyme implicated in the pathogenesis of diabetic complications. This guide provides a comparative analysis of this compound's potency alongside other established aldose reductase inhibitors, supported by experimental data and detailed protocols to aid in research and development efforts.
Potency Comparison of Aldose Reductase Inhibitors
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency. This compound exhibits a noteworthy potency with an IC50 value of 2.2 µM for aldose reductase.[1] To contextualize this finding, the following table summarizes the IC50 values of various known aldose reductase inhibitors.
| Inhibitor | IC50 Value (µM) | Compound Class |
| This compound | 2.2 | Flavonol Glycoside |
| Quercetin | 5 | Flavonoid |
| Sorbinil | 3.45 | Spirohydantoin |
| Nifedipine | 2.5 | Dihydropyridine |
| Thiazolidine-2,4-dione hybrid (47) | 0.16 | Thiazolidinedione |
| 4-phenyl benzaldehyde | 0.23 | Benzaldehyde Derivative |
| Tetrazole-hydrazone hybrid | 0.297 | Heterocyclic Compound |
| Acyl hydrazones (derived from vanillin) | 0.094 - 0.430 | Hydrazone |
| Quinazolin-4(1H)-one derivatives | 0.015 - 31.497 | Quinazolinone |
Understanding the Mechanism: The Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under normal physiological conditions, the majority of glucose is phosphorylated by hexokinase. However, in hyperglycemic states, the increased intracellular glucose concentration leads to the saturation of the hexokinase pathway, shunting excess glucose through the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to the long-term complications of diabetes.
Caption: The Polyol Pathway illustrating the role of Aldose Reductase.
Experimental Protocol: Aldose Reductase Inhibition Assay
The following protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against aldose reductase. This spectrophotometric assay measures the decrease in NADPH absorption at 340 nm as it is consumed during the reduction of a substrate by the enzyme.
Materials:
-
Aldose Reductase (from rat lens or recombinant)
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
Test compound (e.g., this compound)
-
Known inhibitor (e.g., Sorbinil, as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and known inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and inhibitor by diluting the stock solution with the assay buffer.
-
Prepare solutions of NADPH and DL-glyceraldehyde in the assay buffer.
-
Prepare the aldose reductase enzyme solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank: Assay buffer
-
Control (No inhibitor): Assay buffer, enzyme solution, and substrate.
-
Test Compound: Assay buffer, enzyme solution, substrate, and various concentrations of the test compound.
-
Positive Control: Assay buffer, enzyme solution, substrate, and a known inhibitor.
-
-
The final volume in each well should be consistent.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde) to all wells.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over a specified period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Caption: Workflow for the Aldose Reductase Inhibition Assay.
References
A Comparative Guide to the Structural Activity Relationship of Floramanoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the topic of interest is Floramanoside D, publicly available scientific literature does not currently provide specific information on a compound with this exact name. However, extensive research exists for the structurally related flavonoid glycoside, Floramanoside C , and its analogs. This guide will focus on Floramanoside C and related myricetin (B1677590) glycosides to provide a comprehensive overview of their structural activity relationships (SAR), drawing parallels that are likely relevant to similar compounds.
Introduction to Floramanosides and Flavonoid Glycosides
Floramanosides belong to the flavonoid class of natural products, specifically flavonol glycosides. The core structure consists of a flavonol aglycone, myricetin, attached to one or more sugar moieties. Flavonoids are well-documented for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The nature and position of glycosylation, as well as substitutions on the aglycone backbone, play a crucial role in modulating this activity. This guide provides a comparative analysis of Floramanoside C and its analogs, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways.
Data Presentation: Comparative Biological Activities
The following table summarizes the available quantitative data for Floramanoside C and related myricetin glycosides. This data highlights how structural modifications impact their biological potency.
| Compound | Structure | Biological Activity | IC50 (µM) | Reference |
| Floramanoside A | Myricetin 3-O-β-D-glucopyranosyl-(1→2)-β-D-xylopyranoside | DPPH Radical Scavenging | 10.1 | [1] |
| Aldose Reductase Inhibition | 17.8 | [1] | ||
| Floramanoside C | Myricetin 8-C-β-D-glucopyranoside | DPPH Radical Scavenging | Activity noted, but IC50 not specified in the cited source | [2] |
| Aldose Reductase Inhibition | Activity noted, but IC50 not specified in the cited source | [2] | ||
| Myricetin 3-O-(3''-O-galloyl)-α-L-rhamnopyranoside | Myricetin with a galloyl group on the rhamnose sugar | Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition | 36.16 | [3] |
| Myricetin 3-O-(2''-O-galloyl)-α-L-rhamnopyranoside | Myricetin with a galloyl group at a different position on the rhamnose sugar | Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition | 93.20 | [3] |
| Myricetin-3-O-(2″-O-galloyl)-α-L-rhamnoside | Myricetin with a galloyl group on the rhamnose sugar | α-Glucosidase Inhibition | 1.32 | [4] |
| Myricetin-3-O-(4″-O-galloyl)-α-L-rhamnoside | Myricetin with a galloyl group at a different position on the rhamnose sugar | α-Glucosidase Inhibition | 1.77 | [4] |
Key Observations on Structure-Activity Relationship:
-
Glycosylation: The presence and type of sugar moieties significantly influence the biological activity. For instance, different glycosylation patterns in Floramanoside A and C result in varied potencies.
-
Galloylation: The addition of a galloyl group to the sugar moiety, as seen in the myricetin rhamnopyranoside analogs, demonstrates a strong influence on enzyme inhibition. The position of this galloyl group is also critical, with the 3''-O-galloyl analog being more potent for SSAO inhibition than the 2''-O-galloyl analog[3].
-
Aglycone vs. Glycoside: Generally, the aglycone (the flavonoid without the sugar) exhibits different, and often more potent, biological activity than its glycoside counterpart. However, glycosylation can improve bioavailability[5].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to quench the stable free radical DPPH.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the decrease in absorbance is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
Ascorbic acid or another known antioxidant is used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
-
Aldose Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit aldose reductase, an enzyme implicated in diabetic complications.
-
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) in the presence of the cofactor NADPH. The enzymatic activity is monitored by measuring the decrease in NADPH absorbance at 340 nm.
-
Protocol:
-
Prepare a reaction mixture containing phosphate (B84403) buffer, NADPH, and the substrate (DL-glyceraldehyde).
-
Add various concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the aldose reductase enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
A known aldose reductase inhibitor (e.g., quercetin) is used as a positive control.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
-
Signaling Pathways and Mechanisms of Action
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The anti-inflammatory and cytotoxic activities of many flavonoids are often attributed to their ability to interfere with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.
MAPK Signaling Pathway
The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. Flavonoids can modulate this pathway at various points.
Caption: MAPK signaling pathway and points of inhibition by flavonoids.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory genes. Many flavonoids are known to inhibit this pathway.
Caption: NF-κB signaling pathway and a key point of inhibition by flavonoids.
Conclusion
The structural activity relationship of Floramanoside C and its analogs, as representatives of myricetin glycosides, demonstrates the profound impact of chemical modifications on their biological activities. The presence, type, and substitution of glycosidic moieties are key determinants of their potency as antioxidants and enzyme inhibitors. While specific quantitative data for the anti-inflammatory and cytotoxic effects of Floramanoside C are not yet widely available, the known mechanisms of related flavonoids suggest that modulation of the MAPK and NF-κB signaling pathways is a likely mode of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research to further elucidate the therapeutic potential of this class of compounds. Further investigation into the synthesis and biological evaluation of a wider range of Floramanoside analogs is warranted to fully explore their potential in drug discovery.
References
- 1. gentaur.com [gentaur.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Two Myricetin-Derived Flavonols from Morella rubra Leaves as Potent α-Glucosidase Inhibitors and Structure-Activity Relationship Study by Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Pharmacological activities of myricetin and its glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Floramanoside D
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Floramanoside D. By offering clear, procedural guidance, we aim to be your trusted partner in laboratory safety and chemical management, ensuring the well-being of your research personnel and the integrity of your work.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended and required PPE, based on best practices for handling powdered chemical compounds and flavonoid glycosides.
| PPE Category | Specification | Rationale |
| Hand Protection | Required: Nitrile gloves (minimum 5 mil thickness). Recommended: Double-gloving (two pairs of nitrile gloves). | Protects against skin contact and potential irritation. Nitrile offers good chemical resistance. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye & Face Protection | Required: Safety glasses with side shields. Recommended: Chemical safety goggles. A face shield should be worn over safety glasses or goggles if there is a significant risk of splashes or powder dispersal. | Prevents eye contact with this compound powder or solutions, which could cause irritation. |
| Respiratory Protection | Required for powders: A NIOSH-approved air-purifying respirator with a P100 (or FFP3) particulate filter. For solutions (if aerosolization is a risk): An air-purifying respirator with combination organic vapor and P100 particulate cartridges. | Protects the respiratory system from inhalation of fine powders, which can cause irritation. P100/FFP3 filters offer the highest efficiency for particulate filtration. |
| Body Protection | Required: A flame-resistant lab coat. Recommended: Chemical-resistant coveralls for larger-scale operations. | Protects skin and personal clothing from contamination with this compound. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount to ensure safety and prevent contamination.
Preparation
-
Designated Area: Conduct all handling of solid this compound within a certified chemical fume hood to control airborne particulates.
-
Clean Workspace: Ensure the work area is clean, uncluttered, and free of non-essential equipment.
-
Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate spill kit are readily accessible.
Procedure
-
PPE Donning: Put on all required PPE in the following order: lab coat, respirator, safety goggles, and then gloves. Ensure the cuffs of the lab coat are tucked into the outer gloves.
-
Handling Powder: Use appropriate tools, such as a spatula, to handle the solid material. Avoid any actions that could generate dust, such as pouring quickly from a height.
-
Preparing Solutions: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing and aerosolization. Be mindful of any potential exothermic reactions.
-
Post-Handling: After completing your work, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as outlined in the disposal plan.
PPE Doffing and Hygiene
-
Minimize Cross-Contamination: Remove PPE in an order that prevents contaminating your skin or clothing: outer gloves, lab coat, safety goggles, inner gloves, and finally the respirator.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water after removing all PPE.
Quantitative Safety Data: Insights from Structurally Related Compounds
As of the latest update, specific quantitative toxicity data, such as an LD50 value for this compound, is not publicly available. However, data from structurally related flavonoid glycosides provide a useful toxicological context. Flavonoids are generally recognized for their low acute toxicity.
| Compound Class/Example | Route of Administration | Species | Toxicity Data (LD50) | Reference |
| Kaempferol (B1673270) Glycosides | Oral | Rat | > 2000 mg/kg | [1][2] |
| Quercetin (B1663063) | Oral | Mouse | 3807 mg/kg | [3] |
| Citroflavonoids (Naringenin, Naringin, Hesperidin, Quercetin) | Oral | Rat | > 2000 mg/kg | [4] |
| Myricitrin (Myricetin Glycoside) | Oral | Rat (90-day study) | NOAEL: 2926 mg/kg/day (males), 3197 mg/kg/day (females) | [5] |
NOAEL: No-Observed-Adverse-Effect Level
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is critical for environmental protection and laboratory safety.
Waste Segregation and Collection
-
Solid Waste: Place all solid this compound waste, including contaminated PPE (gloves, weighing papers, etc.), into a dedicated and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), with a secure lid.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed. If a flammable solvent was used, store the waste in a designated flammable liquid storage cabinet.
Labeling
-
Clearly label all waste containers as "Hazardous Waste" and specify the contents (e.g., "this compound, solid waste" or "this compound in [solvent name]").
Final Disposal
-
The final disposal of all hazardous waste must be managed by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to coordinate the pickup and disposal of the waste containers. Do not attempt to dispose of this compound down the drain or in regular trash.
Mandatory Visualization: Biological Activity of Related Flavonoids
This compound belongs to the flavonoid class of compounds. Many flavonoids are known to exert their biological effects by modulating key cellular signaling pathways. The PI3K/Akt pathway, which is crucial for cell survival and proliferation, is a common target for flavonoids such as quercetin and kaempferol.[1][6][7] The following diagram illustrates a simplified representation of this pathway and indicates the inhibitory action of these related flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety evaluation of kaempferol glycosides-rich standardized roasted goji berry leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Toxicity of Quercetin From Onion Skin in Mice - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 4. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. focusontoxpath.com [focusontoxpath.com]
- 6. Potential toxicity of quercetin: The repression of mitochondrial copy number via decreased POLG expression and excessive TFAM expression in irradiated murine bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
